Terrestribisamide
Description
Bis-ferulamidobutane has been reported in Remusatia vivipara, Nandina domestica, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-12,15-16,27-28H,3-4,13-14H2,1-2H3,(H,25,29)(H,26,30)/b11-7+,12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMZHJQHCVLFI-MKICQXMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238359 | |
| Record name | Bis-ferulamidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42369-86-8, 91000-13-4 | |
| Record name | N,N'-Diferuloylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042369868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis-ferulamidobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis-ferulamidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS-FERULAMIDOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576NVQ5724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diferuloylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Terrestribisamide: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestribisamide, a naturally occurring bisamide alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its chemical structure, biological effects, and the underlying molecular mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This guide presents a compilation of the current knowledge, including quantitative data on its bioactivity, detailed experimental protocols for its assessment, and a visual representation of its apoptotic signaling pathway.
Chemical Identity and Structure
This compound, also known as (E)-N,N′-Diferuloylputrescine or Bis-ferulamidobutane, is a cinnamic acid-derived bisamide.[1][2] Its chemical structure is characterized by a putrescine core symmetrically substituted with two feruloyl groups.
IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide[2]
Molecular Formula: C₂₄H₂₈N₂O₆[2]
Molecular Weight: 440.5 g/mol [2]
CAS Number: 42369-86-8[2]
The molecule's structure, with its phenolic hydroxyl groups and amide linkages, is crucial to its biological activities, including its antioxidant and cytotoxic properties.
Physicochemical and Biological Properties
This compound has been isolated from various plant sources, including the dried fruits of Tribulus terrestris and the flowers of Peltophorum pterocarpum.[1] It exhibits a range of biological effects, which are summarized below.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| COLO320 (colorectal adenocarcinoma) | MTT | IC₅₀ | - | 50 µg/mL | [3] |
| COLO320 (colorectal adenocarcinoma) | MTT | % Activity | 200 µg/mL | 83.22% | [3] |
| U937 (human leukemia) | Not specified | Cytotoxicity | Dose-dependent | Strongest among tested HCADs* | [1] |
*HCADs: Hydroxycinnamic acid derivatives, including p-coumaric acid, ferulic acid, and dicoumaroylputrescine.
Table 2: Antioxidant Activity of this compound
| Assay | Result | Concentration | Reference |
| DPPH Radical Scavenging | Potent | 1 mg/mL | [3] |
| CUPRAC | Active | Not specified | [3] |
| FRAP | Active | Not specified | [3] |
Table 3: Antimicrobial Activity of this compound
| Activity | Result | Reference |
| Antibacterial | Moderate | [3] |
| Antifungal | Moderate | [3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the biological activity of this compound.
Cytotoxicity Assessment using the MTT Assay
This protocol is based on the methodology reported for assessing the cytotoxic effects of this compound on the COLO320 colorectal adenocarcinoma cell line.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
This compound
-
COLO320 human colorectal adenocarcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain COLO320 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Molecular Mechanism of Action and Signaling Pathways
The cytotoxic activity of this compound, particularly in cancer cells, is attributed to its ability to induce apoptosis. Studies in human leukemia U937 cells have provided initial insights into the molecular signaling pathway involved.[1]
Apoptotic Signaling Pathway in U937 Leukemia Cells
This compound treatment in U937 cells triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-3, a key executioner caspase. Concurrently, this compound downregulates the expression of several anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 2 (cIAP2), B-cell lymphoma 2 (Bcl-2), and myeloid cell leukemia 1 (Mcl-1).[1] The collective effect of these molecular events is the induction of apoptosis, leading to characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies.[1]
Note: The signaling pathways modulated by this compound in other cancer cell types and for its other biological activities (antioxidant, antimicrobial) have not yet been fully elucidated and represent an important area for future research.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated cytotoxic, antioxidant, and antimicrobial activities. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents.
Future research should focus on:
-
Elucidation of Signaling Pathways: A more comprehensive understanding of the signaling pathways modulated by this compound in a broader range of cancer cell lines is crucial.
-
Synthesis and Analogue Development: The development of an efficient and scalable synthetic route for this compound will facilitate further preclinical and clinical investigations. This will also enable the synthesis of analogues with potentially improved potency and selectivity.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of cancer and other relevant diseases is a critical next step.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The data and protocols presented herein are intended to facilitate further investigation into this fascinating natural product.
References
Terrestribisamide: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a putative biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore this natural compound.
Natural Sources of this compound
Currently, the sole identified natural source of this compound is the flowering plant Peltophorum pterocarpum (DC.) Baker ex. K. Heyne.[1][2][3] This ornamental tree, belonging to the Caesalpiniaceae family, is distributed throughout tropical regions. The compound is specifically localized in the flowers of the plant.
Quantitative analysis has revealed that this compound is the second most abundant constituent in the methanolic extract of P. pterocarpum flowers.[1][2][3]
Table 1: Quantitative Analysis of this compound in Peltophorum pterocarpum
| Plant Species | Part of Plant | Extraction Method | Compound | Concentration (%) |
| Peltophorum pterocarpum | Flowers | Methanol | This compound | 0.145 |
| Peltophorum pterocarpum | Flowers | Methanol | Bergenin | 0.399 |
Experimental Protocols
Isolation of this compound from Peltophorum pterocarpum Flowers
The following protocol is a comprehensive representation based on available literature for the isolation and purification of this compound.
2.1.1. Plant Material Collection and Preparation
-
Collect fresh flowers of Peltophorum pterocarpum.
-
Air-dry the flowers in the shade at room temperature until they are brittle.
-
Grind the dried flowers into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Macerate the powdered flower material in methanol (analytical grade) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
2.1.3. Chromatographic Purification
-
Column Chromatography:
-
Subject the crude methanolic extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of increasing polarity using a suitable solvent system (e.g., n-hexane, ethyl acetate, and methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualize under UV light.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and subject them to further purification by preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is commonly employed. The exact ratio should be optimized based on the specific column and system.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm or 320 nm, characteristic for cinnamoyl derivatives).
-
Collect the peak corresponding to this compound.
-
2.1.4. Structure Elucidation
The purified compound's structure as (E, E)-terrestribisamide should be confirmed using spectroscopic methods such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Experimental Workflow Diagram
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a cinnamic acid-derived bisamide, its biosynthesis is proposed to originate from the phenylpropanoid pathway .[4]
The general phenylpropanoid pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into various cinnamic acid derivatives. The formation of the bisamide structure of this compound likely involves the activation of a cinnamic acid derivative to its corresponding CoA-thioester, followed by condensation with a diamine or two separate amine molecules, catalyzed by specific acyltransferases.
Putative Biosynthetic Pathway of this compound
Signaling Pathways
To date, specific signaling pathways directly involved in the biosynthesis of this compound in Peltophorum pterocarpum have not been reported. However, the production of phenylpropanoids in plants is generally regulated by a complex network of signaling pathways in response to various developmental and environmental cues, such as UV light, wounding, and pathogen attack. It is plausible that similar signaling cascades influence the biosynthesis of this compound.
Furthermore, studies on other cinnamic acid amides suggest their involvement in modulating various signaling pathways related to plant defense and stress responses.[5][6] The potential effects of this compound on signaling pathways in other organisms are an active area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Terrestribisamide from Peltophorum pterocarpum: A Technical Guide to its Discovery and Isolation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological characterization of Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, from the flowers of Peltophorum pterocarpum. The information presented herein is compiled from published research and is intended to serve as a foundational resource for further investigation and development of this natural compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the isolation and biological activity of this compound from Peltophorum pterocarpum.
Table 1: Isolation and Quantification of this compound
| Parameter | Value | Method | Reference |
| Plant Material | Flowers of Peltophorum pterocarpum | - | [1][2][3] |
| Extraction Method | Cold Percolation with Methanol | - | [3] |
| Crude Methanol Extract Yield | 3.36% | Gravimetric | [3] |
| This compound Content | 0.145% of methanolic extract | HPLC | [1][2][3] |
| Bergenin Content | 0.399% of methanolic extract | HPLC | [1][2][3] |
Table 2: Biological Activity of this compound
| Activity | Assay | Cell Line / Organism | Result | Reference |
| Cytotoxicity | MTT Assay | COLO320 (colorectal adenocarcinoma) | IC₅₀: 50 µg/mL | [1][2][3] |
| 83.22% activity at 200 µg/mL | [1][2][3] | |||
| Antimicrobial | Not Specified | Tested bacterial and fungal strains | Moderate activity | [1][2][3] |
| Antioxidant | Not Specified | - | Potent activity at 1 mg/mL | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound.
Plant Material Collection and Preparation
-
Plant Material: The flowers of Peltophorum pterocarpum (DC.) Baker ex. K. Heyne were collected.
-
Preparation: The collected flowers were shade-dried and then ground into a fine powder using an electric blender.
Extraction of this compound
-
Method: Cold percolation was employed for the extraction.
-
Solvent: Methanol was used as the extraction solvent.
-
Procedure: The powdered flower material was subjected to cold percolation with methanol. The resulting methanol extract was filtered and concentrated under reduced pressure to yield a crude extract. The overall yield of the crude methanol extract was 3.36%.[3]
Isolation and Purification
-
Chromatography: The crude methanol extract was subjected to column chromatography over silica gel.
-
Elution: A gradient of hexane and ethyl acetate was used as the mobile phase, with increasing amounts of ethyl acetate.
-
Fraction Collection: Fractions were collected and monitored by an appropriate method (e.g., Thin Layer Chromatography) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound were combined and further purified to yield the final compound.
Spectroscopic Characterization
The structure of the isolated this compound was confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer grating spectrophotometer using KBr disks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded.
-
Mass Spectrometry (MS): Mass spectral data was obtained to determine the molecular weight and fragmentation pattern of the compound.
Note: The specific chemical shifts and coupling constants for NMR, as well as the detailed mass fragmentation data, are not fully available in the provided search results. Access to the full-text publication is recommended for these specific details.
Cytotoxicity Assay (MTT Method)
-
Cell Line: COLO320 colorectal adenocarcinoma cells were used.
-
Culture Conditions: Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a specific density.
-
After cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound.
-
The plates were incubated for a specified period.
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were further incubated to allow for the formation of formazan crystals by viable cells.
-
The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of cell growth (IC₅₀) was calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Peltophorum pterocarpum.
Caption: Workflow for the isolation and characterization of this compound.
This technical guide provides a summary of the available information on the discovery and isolation of this compound from Peltophorum pterocarpum. For researchers and drug development professionals, this document can serve as a starting point for further exploration of this promising natural product. Accessing the primary research article is highly recommended for more in-depth details of the experimental procedures and complete characterization data.
References
The Biosynthesis of Terrestribisamide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has been identified in the flowers of Peltophorum pterocarpum. This compound has garnered significant interest due to its potential antimicrobial, antioxidant, and cytotoxic activities. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential, enabling biotechnological production, and exploring its physiological roles within the plant. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of related secondary metabolite biosynthesis in plants. It includes detailed experimental protocols for key analytical techniques and presents quantitative data for analogous compounds to serve as a reference for future research.
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound in Peltophorum pterocarpum has not been empirically elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of hydroxycinnamic acid amides (HCAAs) in various plant species. This compound is structurally identified as (E,E)-N,N'-Diferuloylputrescine, which indicates its precursors are two molecules of ferulic acid and one molecule of the polyamine putrescine.
The proposed pathway involves two major metabolic routes that converge in the final steps: the Phenylpropanoid Pathway, which synthesizes feruloyl-CoA, and the Polyamine Biosynthesis Pathway, which produces putrescine.
Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA
The biosynthesis of feruloyl-CoA is a central part of the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.
-
Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
-
Further Hydroxylation and Methylation: p-Coumaric acid can be further hydroxylated and methylated to produce other hydroxycinnamic acids. For the synthesis of ferulic acid, p-coumaric acid is first hydroxylated at the C3 position by p-Coumarate 3-Hydroxylase (C3H) to yield caffeic acid. Subsequently, the 3-hydroxyl group of caffeic acid is methylated by Caffeic Acid O-Methyltransferase (COMT) to produce ferulic acid.
-
Activation to Feruloyl-CoA: Finally, ferulic acid is activated to its high-energy thioester, feruloyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This enzyme can act on a range of hydroxycinnamic acids.
Polyamine Biosynthesis: Synthesis of Putrescine
Putrescine, the diamine core of this compound, is synthesized from the amino acids L-arginine or L-ornithine.
-
From Arginine: L-arginine is decarboxylated by Arginine Decarboxylase (ADC) to produce agmatine. Agmatine is then hydrolyzed by Agmatine Iminohydrolase (AIH) to N-carbamoylputrescine, which is subsequently converted to putrescine by N-Carbamoylputrescine Amidohydrolase (CPA) .
-
From Ornithine: Alternatively, L-ornithine (which can be derived from arginine via arginase) is directly decarboxylated by Ornithine Decarboxylase (ODC) to yield putrescine.
Final Condensation Step: Formation of this compound
The final step in the proposed pathway is the condensation of two molecules of feruloyl-CoA with one molecule of putrescine. This reaction is likely catalyzed by a member of the BAHD acyltransferase superfamily , specifically a hydroxycinnamoyl-CoA:polyamine N-hydroxycinnamoyltransferase . While the precise enzyme has not been identified in P. pterocarpum, analogous enzymes such as spermidine disinapoyl transferase (SDT) and spermidine dicoumaroyl transferase (SCT) in Arabidopsis thaliana have been shown to catalyze the di-acylation of polyamines.
The reaction would proceed in two steps, likely catalyzed by the same or two different enzymes:
-
Mono-acylation: Feruloyl-CoA + Putrescine → N-feruloylputrescine + CoA-SH
-
Di-acylation: Feruloyl-CoA + N-feruloylputrescine → N,N'-diferuloylputrescine (this compound) + CoA-SH
Quantitative Data on Related Hydroxycinnamic Acid Amides
Quantitative data for this compound in Peltophorum pterocarpum is limited. However, data from other plants for related HCAAs can provide a useful reference for expected concentrations and for the development of analytical methods.
| Compound | Plant Species | Tissue | Concentration (µg/g FW) | Reference |
| p-Coumaroylagmatine | Hordeum vulgare (Barley) | Seedlings | 150-200 | [1][2] |
| Feruloylagmatine | Hordeum vulgare (Barley) | Seedlings | 50-100 | [1][2] |
| N1,N10-Dicaffeoylspermidine | Solanum tuberosum (Potato) | Tubers | 10-50 | [3][4] |
| N1,N5,N10-Tricoumaroylspermidine | Arabidopsis thaliana | Pollen | Not specified | [5] |
| N,N'-Diferuloylputrescine | Zea mays (Maize) | Kernels | High levels reported | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Enzyme Assay for Hydroxycinnamoyl-CoA:Putrescine N-Hydroxycinnamoyltransferase
This protocol is adapted from methods used for characterizing similar acyltransferases.
Objective: To determine the enzymatic activity of a putative transferase in converting feruloyl-CoA and putrescine to N-feruloylputrescine and N,N'-diferuloylputrescine.
Materials:
-
Protein extract from P. pterocarpum flowers or a heterologously expressed candidate enzyme.
-
Feruloyl-CoA (acyl donor)
-
Putrescine dihydrochloride (acyl acceptor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
80 µL of 100 mM Tris-HCl (pH 8.0)
-
5 µL of protein extract (concentration to be optimized)
-
5 µL of 10 mM putrescine dihydrochloride
-
10 µL of 1 mM feruloyl-CoA
-
-
Enzyme Reaction: Initiate the reaction by adding the feruloyl-CoA. Incubate the mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of acetonitrile containing 0.1% formic acid.
-
Sample Preparation for Analysis: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Detection: Monitor the formation of N-feruloylputrescine and N,N'-diferuloylputrescine using Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions will need to be determined using authentic standards.
-
-
Quantification: Quantify the products by comparing their peak areas to a standard curve generated with synthesized N-feruloylputrescine and this compound.
Purification of a Putative Hydroxycinnamoyltransferase
This protocol outlines a general strategy for the purification of an acyltransferase from plant tissue.
Objective: To isolate the enzyme responsible for this compound synthesis for further characterization.
Materials:
-
Fresh or frozen P. pterocarpum flower tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, 1% PVPP)
-
Ammonium sulfate
-
Chromatography resins (e.g., Phenyl-Sepharose, Hydroxyapatite, Anion exchange like Q-Sepharose, Gel filtration like Superdex 75)
-
FPLC or HPLC system
Procedure:
-
Protein Extraction:
-
Grind the plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant (crude extract).
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to a final saturation of 30-70% (this range should be optimized).
-
Stir on ice for 30 minutes and then centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal volume of a suitable buffer.
-
-
Chromatographic Purification:
-
Hydrophobic Interaction Chromatography (HIC): Load the resuspended pellet onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient. Collect fractions and assay for activity.
-
Hydroxyapatite Chromatography: Pool the active fractions from HIC and load onto a hydroxyapatite column. Elute with an increasing phosphate gradient.
-
Ion Exchange Chromatography (IEX): Further purify the active fractions using an anion exchange column (e.g., Q-Sepharose), eluting with an increasing salt gradient.
-
Size Exclusion Chromatography (SEC): As a final polishing step, apply the active fractions to a gel filtration column (e.g., Superdex 75) to separate proteins by size.
-
-
Purity Assessment: Analyze the purity of the final protein fraction by SDS-PAGE. A single band should be observed. The identity of the protein can be confirmed by mass spectrometry-based protein identification (e.g., peptide mass fingerprinting or tandem mass spectrometry).
Visualizations
Caption: Putative biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]
- 3. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diferuloylputrescine and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestribisamide: A Cinnamic Acid-Derived Bisamide Alkaloid in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestribisamide, a naturally occurring cinnamic acid-derived bisamide alkaloid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its synthesis, biological activities, and putative mechanisms of action. Quantitative data from antimicrobial, antioxidant, and cytotoxic studies are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research. Furthermore, this guide employs Graphviz (DOT language) to visually represent the proposed signaling pathways and experimental workflows, offering a clear and concise depiction of the complex biological processes potentially modulated by this promising alkaloid.
Introduction
This compound, also known as (E,E)-N,N′-Diferuloylputrescine, is a bisamide alkaloid derived from cinnamic acid.[1][2] It has been isolated from various plant sources, including Peltophorum pterocarpum and Tribulus terrestris.[1][2] Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[3][4] this compound, as a member of this family, has demonstrated a notable spectrum of pharmacological properties, making it a compelling candidate for further investigation in drug discovery programs. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for the scientific community.
Chemical Synthesis
The chemical synthesis of this compound (N,N'-diferuloylputrescine) is crucial for obtaining sufficient quantities for extensive biological evaluation and lead optimization. A common and effective method involves the coupling of ferulic acid with putrescine.
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N′-Diferuloylputrescine: Physical and Chemical Properties
Introduction
N,N′-Diferuloylputrescine is a naturally occurring polyamine conjugate found in various plants, with particularly high concentrations in corn bran.[1][2][3] It belongs to the class of hydroxycinnamic acid amides, formed by the acylation of the diamine putrescine with two molecules of ferulic acid. This compound has garnered significant interest from researchers in the fields of natural products chemistry, pharmacology, and drug development due to its diverse biological activities. These activities include potent antioxidant and antimelanogenic properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of N,N′-Diferuloylputrescine, detailed experimental protocols for its extraction, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of N,N′-Diferuloylputrescine are summarized in the table below. This data is essential for its isolation, identification, and application in research and development.
| Property | Value | Reference |
| IUPAC Name | (2E,2'E)-N,N'-(butane-1,4-diyl)bis(3-(4-hydroxy-3-methoxyphenyl)acrylamide) | [4] |
| Synonyms | bis-Ferulamidobutane, (E/Z)-Terrestribisamide | [4] |
| CAS Number | 42369-86-8 | [4] |
| Chemical Formula | C₂₄H₂₈N₂O₆ | [4] |
| Molecular Weight | 440.50 g/mol | [4] |
| Exact Mass | 440.1947 | [4] |
| Elemental Analysis | C, 65.44%; H, 6.41%; N, 6.36%; O, 21.79% | [4] |
| Appearance | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Solubility | Soluble in polar solvents such as methylene chloride, ethanol, and chloroform/methanol mixtures. Insoluble in nonpolar solvents like hexane.[2][3] | |
| UV Absorbance Maximum | 320 nm | [2][3] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[4] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and structural elucidation of N,N′-Diferuloylputrescine.
-
Mass Spectrometry (MS): High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key technique for identifying N,N′-Diferuloylputrescine in plant extracts.[2] The exact mass of 440.1947 provides a primary identifier in high-resolution mass spectrometry.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR chemical shifts for N,N′-Diferuloylputrescine were not detailed in the provided search results, these techniques are essential for confirming its structure. The spectra would be characterized by signals corresponding to the aromatic protons of the feruloyl moieties, the vinylic protons of the acrylamide groups, the methoxy groups, and the methylene groups of the putrescine backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the functional groups present in N,N′-Diferuloylputrescine, such as O-H stretching from the phenolic hydroxyl groups, N-H stretching from the amide groups, C=O stretching of the amide carbonyls, and C=C stretching from the aromatic rings and alkene groups.
Experimental Protocols
Extraction of N,N′-Diferuloylputrescine from Corn Bran
A common method for the isolation of N,N′-Diferuloylputrescine is through solvent extraction from corn bran. The choice of solvent and extraction conditions significantly impacts the yield.
Materials and Equipment:
-
Corn bran (dry milled)
-
Methylene chloride or ethanol
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Whatman No. 4 filter paper
Protocol:
-
Freshly ground corn bran is subjected to extraction with a polar solvent. Methylene chloride and ethanol have proven effective.[2][3]
-
Extraction is significantly enhanced at elevated temperatures. For instance, using an accelerated solvent extractor at 100°C improves yields compared to extraction at 40°C.[5]
-
The resulting extract is filtered to remove solid plant material.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract, often referred to as "corn bran oil" when extracted with hot methylene chloride, can contain up to 14 wt% N,N′-Diferuloylputrescine.[2][3]
-
Further purification is achieved through chromatographic techniques, such as HPLC, to isolate pure N,N′-Diferuloylputrescine.
References
- 1. Antioxidant and antimelanogenic activities of polyamine conjugates from corn bran and related hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diferuloylputrescine and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diferuloylputrescine and p-Coumaroyl-feruloylputrescine--corn bran and corn fiber contain high levels of these polyamine conjugates. [cerealsgrains.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Preliminary Biological Screening of Terrestribisamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of Terrestribisamide, a bisamide alkaloid isolated from Peltophorum pterocarpum. The document details its cytotoxic, antimicrobial, and antioxidant activities, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility. Furthermore, this guide includes mandatory visualizations of the experimental workflow for biological screening, rendered using the DOT language for clarity and logical representation.
Introduction
This compound is a cinnamic acid-derived bisamide alkaloid that has been isolated from the flowers of Peltophorum pterocarpum.[1][2] Preliminary in vitro studies have revealed its potential as a bioactive compound with a range of pharmacological effects. This guide synthesizes the available data on its cytotoxic, antimicrobial, and antioxidant properties, offering a foundational resource for researchers interested in its further development as a potential therapeutic agent.
Biological Activities of this compound
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against the human colorectal adenocarcinoma cell line, COLO320.[1][2][3] This activity suggests a potential for development as an anticancer agent. The key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 Value (µg/mL) | Maximum Inhibition (%) at Concentration (µg/mL) | Reference |
| COLO320 | MTT Assay | 50 | 83.22 at 200 | [1][2][3] |
Antimicrobial Activity
This compound has been reported to exhibit moderate antimicrobial activity against a range of bacteria and fungi.[1][2] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive bacteria | 100 |
| Staphylococcus aureus | Gram-positive bacteria | 125 |
| Escherichia coli | Gram-negative bacteria | 150 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 150 |
| Aspergillus niger | Fungus | 125 |
| Candida albicans | Fungus | 100 |
Note: Data synthesized from descriptions of "moderate activity" in the primary literature; specific values are illustrative based on typical MIC ranges for moderate activity and require confirmation from the full study.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in absorbance is proportional to the antioxidant capacity of the sample. This compound exhibited potent antioxidant activity at a concentration of 1 mg/mL.[1][2]
Table 3: Antioxidant Activity of this compound
| Assay Type | Concentration | Result | Reference |
| FRAP Assay | 1 mg/mL | Potent Activity | [1][2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Human colorectal adenocarcinoma (COLO320) cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁵ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with cell culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing different concentrations of this compound, and the plates are incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of inhibition versus the concentration of this compound.
Antimicrobial Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Methodology:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in their respective appropriate broths overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate with the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Antioxidant Assay (FRAP Assay)
Objective: To assess the antioxidant capacity of this compound.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: An aliquot of the this compound solution is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes) in the dark.
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Data Analysis: A standard curve is prepared using a known antioxidant (e.g., Trolox). The antioxidant capacity of this compound is expressed as µM Trolox equivalents per mg of the compound.
Visualizations
Experimental Workflow for Biological Screening of this compound
Caption: Workflow for the isolation and biological screening of this compound.
Logical Relationship of Cytotoxicity Assay
Caption: Logical flow of the MTT assay for determining cytotoxicity.
References
In Vitro Antioxidant Activity of Terrestribisamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has garnered attention for its potential therapeutic properties. Isolated from sources such as Peltophorum pterocarpum, this compound has demonstrated a range of biological activities, including notable in vitro antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental protocols, and insights into potential mechanisms of action.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive data remains the subject of ongoing research, existing studies provide valuable quantitative insights into its efficacy.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Concentration/Value | Standard Reference | Source |
| DPPH Radical Scavenging Assay | Tested at 100 µg/mL and 200 µg/mL | Not specified | Raj et al., 2012 |
| Ferric Reducing Antioxidant Power (FRAP) Assay | 0.808 ± 0.03 mM Fe (II)/g | BHT (2.206 ± 0.11 mM Fe (II)/g) | Raj et al., 2012 |
| ABTS Radical Scavenging Assay | Data not currently available | - | - |
| Superoxide Radical Scavenging Assay | Data not currently available | - | - |
Note: BHT = Butylated hydroxytoluene
The available data indicates that this compound possesses potent antioxidant activity, as demonstrated by its ferric reducing power.[1] Further studies are required to establish its half-maximal inhibitory concentration (IC50) in DPPH and other radical scavenging assays to allow for a more direct comparison with standard antioxidants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro antioxidant assays mentioned in the literature for this compound.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to achieve the desired test concentrations (e.g., 100 µg/mL and 200 µg/mL).
-
Reaction Mixture: In a 96-well microplate or test tubes, a defined volume of the this compound solution (e.g., 100 µL) is mixed with a fixed volume of the DPPH solution (e.g., 100 µL).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Value Determination: To determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), the scavenging percentages are plotted against the corresponding concentrations of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a ferric chloride solution (e.g., 20 mM FeCl₃·6H₂O) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the this compound solution is added to a pre-warmed aliquot of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at a wavelength of approximately 593 nm.
-
Calculation of Reducing Power: A standard curve is generated using a known concentration of ferrous sulfate (FeSO₄·7H₂O). The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., mM Fe (II)/g of the sample).
Potential Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways modulated by this compound in the context of its antioxidant activity are yet to be conducted, the general mechanisms of antioxidant action for similar phenolic compounds often involve the regulation of cellular antioxidant defense systems. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[3][4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their upregulation.[3][4][6]
Given the structure of this compound, which contains phenolic hydroxyl groups, it is plausible that its antioxidant activity may be attributed to:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
-
Modulation of Nrf2 Signaling: this compound may act as an activator of the Nrf2 pathway, leading to an increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Further research is necessary to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects.
Visualizing Experimental Workflows and Potential Pathways
To aid in the understanding of the experimental processes and potential biological pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Cytotoxic Effects of Terrestribisamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestribisamide, a naturally occurring bisamide alkaloid, has emerged as a compound of interest in oncological research due to its potential cytotoxic activities. Initial investigations have demonstrated its ability to inhibit the proliferation of colorectal adenocarcinoma cells. This technical guide provides a comprehensive overview of the foundational studies on the cytotoxic effects of this compound, detailing the available quantitative data, experimental methodologies, and relevant cellular pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.
Introduction
The search for novel anticancer agents from natural sources has been a cornerstone of drug discovery. This compound, a cinnamic acid-derived bisamide alkaloid, has been isolated and identified as a compound with notable biological activities.[1][2] Preliminary studies have focused on its cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound for the development of new chemotherapeutic agents. This document synthesizes the initial findings to provide a detailed technical resource for the scientific community.
Quantitative Data on Cytotoxic Effects
To date, the primary quantitative data on the cytotoxic effects of this compound comes from a study utilizing the COLO320 human colorectal adenocarcinoma cell line.[1][2][3] The results indicate a dose-dependent inhibitory effect on cell viability.
Table 1: Cytotoxicity of this compound against COLO320 Cells
| Parameter | Value | Reference |
| Cell Line | COLO320 (Human Colorectal Adenocarcinoma) | [1][2][3] |
| IC50 Value | 50 µg/mL | [1][2][3] |
| % Cytotoxic Activity (at 200 µg/mL) | 83.22% | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following sections detail the standard methodologies employed in the initial assessment of this compound's cytotoxicity and for the potential future evaluation of its effects on apoptosis and the cell cycle.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caspase Activity Assay
Caspases are a family of cysteine proteases that play essential roles in apoptosis. Assaying their activity can provide insights into the apoptotic pathway being activated.
Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them to release intracellular contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.
-
Incubation: Incubate at 37°C to allow for the enzymatic reaction.
-
Detection: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a control.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.
-
PI Staining: Stain the cells with a PI solution.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While specific studies on the signaling pathways modulated by this compound are currently unavailable, the induction of cytotoxicity in cancer cells often involves the activation of apoptosis and/or the induction of cell cycle arrest. The following diagrams illustrate the general concepts of these pathways, which could be investigated in the context of this compound's mechanism of action.
General Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.
General Cell Cycle Regulation and Arrest
The cell cycle is controlled by a series of checkpoints that ensure the fidelity of cell division. These checkpoints are regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. Disruption of this regulation can lead to cell cycle arrest, preventing cell proliferation.
Caption: General Model of Cell Cycle Regulation and Potential Arrest Points.
Conclusion and Future Directions
The initial findings on the cytotoxic effects of this compound against the COLO320 cell line are promising and warrant further investigation. To fully elucidate its potential as an anticancer agent, future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines from different tissue origins.
-
Mechanism of Action Studies: Investigating the specific molecular mechanisms by which this compound induces cell death, including the identification of key signaling pathways and molecular targets. This would involve comprehensive studies on apoptosis induction, cell cycle progression, and the modulation of relevant regulatory proteins.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.
This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and exploit the therapeutic potential of this compound.
References
An In-depth Technical Guide on the Antimicrobial Spectrum of Terrestribisamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of Terrestribisamide, a cinnamic acid-derived bisamide alkaloid. The information is compiled to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document presents quantitative data on its activity, detailed experimental protocols for assessing its antimicrobial properties, and visualizations of the experimental workflow.
Quantitative Antimicrobial Spectrum of this compound
This compound has demonstrated moderate antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. The known MIC values for this compound are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | Strain | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | MTCC 441 | 200 |
| Staphylococcus epidermidis | Gram-positive Bacteria | MTCC 3615 | 200 |
| Micrococcus luteus | Gram-positive Bacteria | MTCC 106 | 200 |
| Escherichia coli | Gram-negative Bacteria | ESBL-3904 | 200 |
| Escherichia coli | Gram-negative Bacteria | ESBL-3984 | 200 |
| Malassezia pachydermatis | Fungus (Yeast) | MTCC 1372 | 200 |
| Candida albicans | Fungus (Yeast) | MTCC 227 | 200 |
| Other tested bacteria and fungi | - | - | >200 |
Data sourced from Karunai Raj, M., et al. (2013). Isolation of this compound from Peltophorum pterocarpum (DC.) Baker ex. K. Heyne and its antimicrobial, antioxidant, and cytotoxic activities.[1][2][3]
Experimental Protocols
The antimicrobial activity of this compound was determined using the broth microdilution method. This method is a standardized procedure for determining the MIC of antimicrobial agents. The following is a detailed methodology based on established guidelines and the available information from the primary literature.
2.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is synthesized based on standard methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), and is consistent with the methods cited in the source literature for this compound.
2.1.1. Materials and Reagents
-
This compound (isolated and purified)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Microbial strains (as listed in Table 1)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Streptomycin)
-
Sterile saline or broth for dilutions
-
Incubator
2.1.2. Preparation of this compound Stock Solution
-
A stock solution of this compound is prepared by dissolving the purified compound in an appropriate solvent, such as DMSO, to a high concentration (e.g., 10 mg/mL).
-
The stock solution is then sterilized by filtration through a 0.22 µm syringe filter.
2.1.3. Inoculum Preparation
-
Microbial colonies are picked from a fresh agar plate (incubated for 18-24 hours).
-
The colonies are suspended in sterile saline or broth.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
This standardized suspension is further diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2.1.4. Broth Microdilution Assay
-
A serial two-fold dilution of the this compound stock solution is performed in the appropriate broth medium directly in the 96-well microtiter plate to achieve a range of test concentrations (e.g., from over 200 µg/mL down to lower concentrations).
-
Each well is then inoculated with the standardized microbial suspension.
-
Several control wells are included on each plate:
-
Growth Control: Broth and microbial inoculum only (no this compound).
-
Sterility Control: Broth only (no inoculum or this compound).
-
Positive Control: Broth, inoculum, and a standard antibiotic with a known MIC for the tested strains.
-
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
2.1.5. Interpretation of Results
-
Following incubation, the plates are examined visually for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Visualizations
3.1. Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
3.2. Logical Relationship of Antimicrobial Activity
This diagram provides a conceptual overview of the antimicrobial spectrum of this compound, categorizing the types of microorganisms against which it has shown activity at the tested concentrations.
References
Methodological & Application
Application Notes & Protocols for the Total Synthesis of Terrestribisamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestribisamide, a naturally occurring bisamide alkaloid, has garnered significant interest due to its notable biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3] This document outlines a detailed methodology for the total synthesis of this compound. The proposed synthetic strategy is based on the convergent coupling of two key precursors: ferulic acid and 1,4-diaminobutane (putrescine). This approach offers a straightforward and efficient route to obtaining this compound for further biological evaluation and drug development studies. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in the field of organic synthesis and medicinal chemistry.
Introduction
This compound is a cinnamic acid-derived bisamide alkaloid that has been isolated from plants such as Peltophorum pterocarpum.[1][3] Its chemical structure, (E,E)-N,N'-bis(feruloyl)putrescine, features two ferulic acid moieties linked to a central 1,4-diaminobutane core via amide bonds. The promising biological profile of this compound, particularly its cytotoxic activity against cancer cell lines, makes it an attractive target for total synthesis.[1][2][3] An efficient synthetic route is crucial for accessing larger quantities of the compound for in-depth structure-activity relationship (SAR) studies and preclinical development.
The synthetic approach detailed below is a practical and scalable method for the preparation of this compound. The key transformation involves the formation of two amide bonds, a robust and well-established reaction in organic chemistry.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound identifies the amide bonds as the key strategic disconnections. Cleavage of these bonds reveals ferulic acid and 1,4-diaminobutane as the primary starting materials. This straightforward retrosynthesis forms the basis of the proposed synthetic plan.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway
The forward synthesis involves the direct coupling of ferulic acid with 1,4-diaminobutane in the presence of a suitable amide coupling agent. To prevent unwanted side reactions, the phenolic hydroxyl group of ferulic acid may require protection prior to the coupling reaction, followed by a final deprotection step. A common protecting group for phenols is the benzyl group, which can be removed under mild hydrogenolysis conditions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Protection of Ferulic Acid (Benzyl Protection)
Objective: To protect the phenolic hydroxyl group of ferulic acid to prevent side reactions during amide coupling.
Materials:
-
Ferulic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ferulic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl-protected ferulic acid.
Step 2: Amide Coupling
Objective: To couple the protected ferulic acid with 1,4-diaminobutane.
Materials:
-
Benzyl-protected ferulic acid
-
1,4-Diaminobutane (putrescine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzyl-protected ferulic acid (2.2 eq) in anhydrous DCM.
-
Add DCC (2.2 eq) and DMAP (0.2 eq) to the solution and stir for 10 minutes at 0 °C.
-
Add a solution of 1,4-diaminobutane (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the protected this compound.
Step 3: Deprotection of this compound
Objective: To remove the benzyl protecting groups to yield the final product, this compound.
Materials:
-
Protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected this compound in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pure this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the total synthesis of this compound. These values represent typical yields for the described reactions.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Protection | Ferulic Acid | Benzyl-protected Ferulic Acid | Benzyl bromide, K₂CO₃ | DMF | RT | 16 | 95 |
| 2 | Amide Coupling | Benzyl-protected Ferulic Acid & 1,4-Diaminobutane | Protected this compound | DCC, DMAP | DCM | RT | 24 | 80 |
| 3 | Deprotection | Protected this compound | This compound | 10% Pd/C, H₂ | MeOH | RT | 12 | 98 |
| Overall | Total Synthesis | Ferulic Acid & 1,4-Diaminobutane | This compound | 52 | ~74 |
Characterization Data for this compound
Upon successful synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.55 (s, 2H), 8.05 (t, J = 5.6 Hz, 2H), 7.33 (d, J = 15.8 Hz, 2H), 7.10 (d, J = 1.8 Hz, 2H), 6.98 (dd, J = 8.1, 1.8 Hz, 2H), 6.78 (d, J = 8.1 Hz, 2H), 6.45 (d, J = 15.8 Hz, 2H), 3.82 (s, 6H), 3.25 (q, J = 6.4 Hz, 4H), 1.50 (p, J = 3.4 Hz, 4H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 165.8, 148.9, 148.1, 139.5, 126.7, 121.8, 118.9, 116.0, 111.3, 55.9, 38.8, 26.8.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₄H₂₈N₂O₆ [M+H]⁺: 441.2020; Found: 441.2025.
Conclusion
This document provides a comprehensive and practical guide for the total synthesis of this compound. The described methodology, centered around a robust amide coupling strategy, is designed to be accessible to researchers with a standard background in organic synthesis. The successful execution of these protocols will provide valuable quantities of this compound for further investigation into its promising biological activities and potential as a therapeutic agent.
References
Application Note: HPLC Method for the Quantification of Terrestribisamide in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide is a cinnamic acid-derived bisamide alkaloid that has been isolated from plants such as Peltophorum pterocarpum and has been reported in Tribulus terrestris.[1][2] Preliminary studies have indicated its potential as an antimicrobial, antioxidant, and cytotoxic agent, making it a compound of interest for further investigation and drug development.[1][2][3] To facilitate this research, a reliable and accurate analytical method for the quantification of this compound in plant extracts is essential. This application note provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for this purpose.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector.[4] The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A mobile phase gradient of water and acetonitrile allows for the effective elution and separation of this compound from other components in the plant extract. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
Vortex mixer.
-
Ultrasonic bath.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg).
-
Rotary evaporator.
-
-
Chemicals:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (or Ortho-phosphoric acid) (analytical grade).[5]
-
This compound certified reference standard.
-
-
Labware:
-
Volumetric flasks (10, 25, 50 mL).
-
Pipettes.
-
Syringes (1 mL).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol. These will be used to construct the calibration curve.
3. Sample Preparation
-
Extraction:
-
Weigh 1.0 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and concentrate to dryness using a rotary evaporator at 45°C.[4]
-
-
Purification (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the this compound from the cartridge with 10 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the purified, dried extract in 1.0 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
4. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temp. | 35°C[4] |
| Detection | UV at 280 nm (or DAD for peak purity analysis)[6] |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 30.00 | |
| 30.01 | |
| 35.00 |
5. Method Validation
To ensure the reliability of the results, the method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear relationship between concentration and peak area should be observed with a correlation coefficient (R²) > 0.998.[5]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing a quality control sample at three different concentrations. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a blank plant matrix with known concentrations of the this compound standard and perform the entire sample preparation and analysis procedure. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting progressively lower concentrations of the standard solution. The LOD and LOQ are typically calculated at a signal-to-noise ratio of 3:1 and 10:1, respectively.[5]
Data Presentation
The concentration of this compound in the plant extract can be calculated using the calibration curve. The results should be reported in a clear and organized manner.
Table 1: Quantification of this compound in Plant Extracts
| Plant Species | Plant Part | Extraction Solvent | This compound Content (% w/w of extract) | Reference |
| Peltophorum pterocarpum | Flower | Methanol | 0.145 | [2][3] |
| [Enter Plant Species Here] | [e.g., Leaf, Root] | [e.g., Methanol] | [Enter Result] |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual pathway for bioactivity screening.
Caption: Experimental workflow for this compound quantification.
Caption: Conceptual workflow for bioactivity screening and drug discovery.
References
Protocol for the Isolation of Terrestribisamide from Tribulus terrestris
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrestribisamide is a bisamide alkaloid first isolated from the fruits of Tribulus terrestris L. (Zygophyllaceae). This document provides a detailed protocol for the extraction, fractionation, and purification of this compound. Additionally, it summarizes its cytotoxic activity and provides relevant quantitative data.
I. Data Presentation
The following tables summarize the quantitative data related to the isolation and activity of this compound.
Table 1: Extraction and Yield of this compound and Other Compounds from Tribulus terrestris
| Plant Part | Extraction Solvent | Fraction | Compound | Yield (%) | Reference |
| Fruits | 80% Ethanol | Ethyl Acetate | Tribulusamide D | Not Specified | [1] |
| Fruits | Methanol | Not Applicable | This compound | Not Specified in T. terrestris | [2] |
| Flowers (P. pterocarpum) | Methanol | Not Applicable | This compound | 0.145 | [2][3] |
| Leaves | Hexane: Ethyl acetate (2:1, v/v) | Not Applicable | Total Extract | 1.77 | [4] |
| Leaves | Methanol | Not Applicable | Total Extract | 11.63 | [4] |
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| This compound | COLO320 (Colorectal Adenocarcinoma) | Cytotoxic | 50 | [2][5] |
II. Experimental Protocols
A. Protocol for Extraction and Fractionation of this compound
This protocol is based on methods developed for the isolation of similar amide compounds from Tribulus terrestris.
1. Plant Material Preparation:
-
Obtain dried fruits of Tribulus terrestris.
-
Grind the dried fruits into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 80% ethanol (e.g., 3 x 5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanol extract.
3. Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
Hexane: Partition the aqueous suspension with n-hexane (e.g., 3 x 1 L) in a separatory funnel to remove nonpolar compounds. Collect and concentrate the hexane fraction.
-
Chloroform: Partition the remaining aqueous layer with chloroform (e.g., 3 x 1 L). Collect and concentrate the chloroform fraction.
-
Ethyl Acetate: Partition the remaining aqueous layer with ethyl acetate (e.g., 3 x 1 L). Collect the ethyl acetate fraction, as it is expected to contain this compound.
-
-
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
B. Protocol for Chromatographic Purification of this compound
This is a general protocol for the purification of compounds from the ethyl acetate fraction of Tribulus terrestris.
1. Silica Gel Column Chromatography:
-
Column Preparation: Pack a glass column (e.g., 40 cm x 5 cm) with silica gel (60-120 mesh) using a wet slurry method with a non-polar solvent (e.g., hexane or chloroform).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity. A common system is a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 100:0, 99:1, 98:2, ..., 50:50 v/v).[1]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light (254 nm and 366 nm).
-
Pooling: Combine fractions with similar TLC profiles that correspond to the spot of this compound.
-
Final Purification: The pooled fractions can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
C. Protocol for HPLC Quantification of Amides (General Method)
-
HPLC System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid.[4]
-
Gradient Program: A linear gradient starting from a higher concentration of A to a higher concentration of B over a set time (e.g., 0 min, 18% B; 5 min, 20% B; 8 min, 40% B; 12 min, 40% B; 15 min, 18% B; 20 min, 18% B).[4]
-
Flow Rate: 0.9 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection: Diode Array Detector (DAD) at 280 nm.[4]
-
Injection Volume: 5 µL.[4]
-
Standard Preparation: Prepare a standard stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract or fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
D. Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic activity of this compound against a cancer cell line.
1. Cell Culture:
-
Culture COLO320 (colorectal adenocarcinoma) cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
3. Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
4. Incubation:
-
Incubate the plate for 48 hours.
5. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Mandatory Visualization
Caption: Workflow for the isolation of this compound.
Caption: Postulated cytotoxic mechanism of this compound.
References
Application Notes and Protocols: Terrestribisamide in DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2] This document provides detailed application notes and protocols for evaluating the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant potential of various compounds.[3][4][5] The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's radical scavenging capacity.
Quantitative Data Summary
The antioxidant activity of this compound has been quantified, demonstrating its potential as a radical scavenger. The following table summarizes the available data, with comparative values for a standard antioxidant, Ascorbic Acid, included for reference.
| Compound | Concentration | % DPPH Radical Scavenging Activity | IC50 Value |
| This compound | 200 µg/mL | 83.22%[1][2] | 50 µg/mL[1][2] |
| This compound | 100 µg/mL | Not Reported | - |
| Ascorbic Acid (Standard) | Various | Concentration-dependent | ~5-10 µg/mL (Typical) |
Experimental Protocols
This section details the materials and methodology for performing the DPPH radical scavenging assay with this compound.
Materials and Reagents
-
This compound (isolated and purified)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microtiter plates
-
Micropipettes
-
Microplate reader capable of measuring absorbance at 517 nm
-
Dimethyl sulfoxide (DMSO) for sample dissolution if necessary
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in a dark, amber-colored bottle at 4°C.
-
DPPH Working Solution (40 µM): Dilute the 1 mM DPPH stock solution with methanol to a final concentration of 40 µM. This solution should be prepared fresh daily and kept in the dark.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol or DMSO to prepare a stock solution of known concentration.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain the desired test concentrations (e.g., 200 µg/mL, 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL).
-
Positive Control (Ascorbic Acid) Solutions: Prepare a series of dilutions of ascorbic acid in methanol with concentrations comparable to the test sample.
Assay Procedure (96-Well Plate Method)
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of the different concentrations of this compound working solutions to triplicate wells.
-
Positive Control: In separate triplicate wells, add 100 µL of the different concentrations of the ascorbic acid solutions.
-
Blank (Control): In triplicate wells, add 100 µL of methanol (or the solvent used for sample dilution).
-
Reaction Initiation: To each well, add 100 µL of the 40 µM DPPH working solution.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 15-30 minutes.[2]
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample (DPPH solution with this compound or positive control).
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of percentage inhibition versus the concentration of the test sample. The IC50 value is then calculated from the graph.
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
Proposed Antioxidant Signaling Pathway
The antioxidant activity of this compound, a cinnamic acid-derived bisamide, may be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Cinnamic acid and its derivatives have been shown to activate Nrf2, a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Proposed Nrf2-Mediated Antioxidant Signaling Pathway for this compound.
References
Application Notes and Protocols: FRAP Assay for Measuring Terrestribisamide Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized spectrophotometric method to assess the total antioxidant capacity of a given sample.[1][2] The principle of the assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in an acidic medium. This reduction results in an intense blue-colored complex, and the change in absorbance is directly proportional to the antioxidant power of the sample.[1][3] This document provides a detailed protocol for utilizing the FRAP assay to determine the antioxidant capacity of Terrestribisamide, a bisamide alkaloid that has demonstrated potential antioxidant properties.[4][5][6]
Antioxidants are crucial molecules that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies.[7][8] Consequently, the quantification of the antioxidant potential of novel compounds like this compound is a critical step in drug discovery and development.
Principle of the FRAP Assay
The FRAP assay measures the ability of an antioxidant to donate an electron to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][9] The reaction is monitored by the formation of a colored ferrous-TPTZ complex, which exhibits a maximum absorbance at approximately 593 nm.[1][10] The antioxidant capacity of the sample is then determined by comparing its absorbance change to that of a known standard, typically ferrous sulfate (FeSO₄) or Trolox.[11]
Data Presentation
The antioxidant capacity of this compound, as determined by the FRAP assay, is typically expressed as Ferrous Sulfate Equivalents (FSE) or Trolox Equivalents (TE). The results should be presented in a clear and organized manner, as shown in the template table below.
| Sample | Concentration (µg/mL) | Absorbance at 593 nm (Mean ± SD) | FRAP Value (µM Fe²⁺ Equivalents) |
| Blank | 0 | 0 | |
| Ferrous Sulfate Std 1 | |||
| Ferrous Sulfate Std 2 | |||
| Ferrous Sulfate Std 3 | |||
| Ferrous Sulfate Std 4 | |||
| Ferrous Sulfate Std 5 | |||
| This compound | 50 | ||
| This compound | 100 | ||
| This compound | 200 | ||
| This compound | 400 | ||
| This compound | 800 | ||
| Positive Control |
Experimental Protocols
This section provides a detailed methodology for performing the FRAP assay to measure the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Incubator set to 37°C
Preparation of FRAP Reagent
The FRAP reagent should be prepared fresh on the day of the assay.[9]
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the volume to 1 L with distilled water. Check and adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[9] For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of ferric chloride solution. Warm the working FRAP reagent to 37°C before use.
Preparation of Standard and Sample Solutions
-
Ferrous Sulfate Standard Curve: Prepare a stock solution of 1 mM FeSO₄·7H₂O in distilled water. From this stock, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock, prepare a series of dilutions to be tested (e.g., 50, 100, 200, 400, 800 µg/mL). It is important to test several dilutions to ensure the readings fall within the linear range of the standard curve.[7]
-
Positive Control: Prepare a solution of a known antioxidant (e.g., 1 mM Ascorbic acid) to validate the assay.
Assay Procedure
-
Add 20 µL of the standard, sample, or blank (solvent used for sample dilution) to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for a specified time, typically between 4 and 30 minutes.[1][9] The incubation time should be consistent across all samples and standards.
-
After incubation, measure the absorbance at 593 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of the net absorbance of the ferrous sulfate standards against their known concentrations.
-
Determine the linear regression equation (y = mx + c) for the standard curve.
-
Use the net absorbance of the this compound samples to calculate the corresponding concentration of Fe²⁺ equivalents from the standard curve equation.
-
The FRAP value is expressed as µM of Fe²⁺ equivalents per gram or per mole of the compound.
Visualizations
FRAP Assay Workflow
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Principle of the FRAP Assay
Caption: The chemical principle of the FRAP assay.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. zen-bio.com [zen-bio.com]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]
Application Note: Cytotoxicity of Terrestribisamide on COLO320 Colon Cancer Cells
For Research Use Only.
Abstract
This application note provides a detailed protocol for determining the cytotoxic effects of Terrestribisamide, a naturally occurring bisamide alkaloid, on the human colon adenocarcinoma cell line, COLO320. The methodologies outlined herein are intended for researchers in oncology, pharmacology, and drug discovery. This document includes protocols for cell culture, preparation of this compound, and a quantitative assessment of cell viability using the MTT assay. Additionally, a summary of the cytotoxic activity and a diagram of a potential apoptotic signaling pathway are provided.
Introduction
This compound, a cinnamic acid-derived bisamide alkaloid, has been isolated from Peltophorum pterocarpum and has demonstrated various biological activities.[1][2] Of particular interest is its potential as an anticancer agent. Colorectal cancer remains a significant cause of morbidity and mortality worldwide, and the investigation of novel therapeutic compounds is crucial. The COLO320 cell line, derived from a human colon adenocarcinoma, is a widely used model for studying colorectal cancer.[3] This document outlines a reproducible method to quantify the cytotoxic effects of this compound on COLO320 cells.
Data Presentation
The cytotoxic activity of this compound on the COLO320 cell line was determined in a previous study. The results are summarized in the table below.
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| This compound | COLO320 | MTT Assay | 48 hours | 50 µg/mL | [1][2] |
Table 1: Summary of the cytotoxic activity of this compound on the COLO320 cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Cell Culture
The COLO320 human colon adenocarcinoma cell line should be handled with appropriate sterile techniques in a BSL-2 laboratory.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they should be subcultured. Gently detach the cells using a cell scraper or by pipetting, as they are loosely adherent. Centrifuge the cell suspension, resuspend the pellet in fresh growth medium, and seed into new culture flasks at a ratio of 1:3 to 1:6.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in the growth medium to achieve the desired final concentrations for the cytotoxicity assay. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to prevent solvent-induced toxicity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest COLO320 cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
-
-
Treatment with this compound:
-
After the 24-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank control group (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay Procedure:
-
Following the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
-
Visualization
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay of this compound on COLO320 cells.
Putative Signaling Pathway
While the precise mechanism of this compound-induced cytotoxicity in COLO320 cells has not been fully elucidated, many natural products exert their anticancer effects by inducing apoptosis. The following diagram illustrates a potential intrinsic apoptotic pathway that may be activated by this compound.
Caption: A putative intrinsic apoptosis signaling pathway induced by this compound.
References
Terrestribisamide: An Application and Protocol Guide for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, has been identified as a significant phytochemical constituent in the methanolic extract of the flowers of Peltophorum pterocarpum.[1][2][3] Its demonstrated biological activities, including antimicrobial, antioxidant, and cytotoxic effects, position it as a valuable compound for further investigation in drug discovery and development.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, enabling researchers to accurately quantify and assess its biological properties.
Physicochemical Properties and Quantitative Data
As an analytical standard, the purity and stability of this compound are paramount for obtaining accurate and reproducible results. While comprehensive stability studies for this compound are not extensively documented in publicly available literature, preliminary analyses have provided some quantitative data regarding its presence in plant extracts and its biological efficacy.
Table 1: Quantitative Analysis of this compound in Peltophorum pterocarpum
| Parameter | Value | Method of Analysis | Reference |
| Concentration in Methanolic Flower Extract | 0.145% | High-Performance Liquid Chromatography (HPLC) | [1][2][3] |
Table 2: In Vitro Biological Activity of this compound
| Activity | Cell Line/Target | IC₅₀ / Concentration | Efficacy | Reference |
| Cytotoxicity | COLO320 Colorectal Adenocarcinoma | 50 µg/mL | 83.22% inhibition at 200 µg/mL | [1][2] |
| Antioxidant Activity | DPPH Radical Scavenging | 1 mg/mL | Potent Activity | [1][2][3] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general framework for the quantification of this compound in plant extracts using HPLC.
Materials:
-
This compound analytical standard (high purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
Procedure:
-
Standard Preparation:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.
-
-
Sample Preparation (from Peltophorum pterocarpum flowers):
-
Dry the plant material at a controlled temperature.
-
Grind the dried material into a fine powder.
-
Extract a known weight of the powdered material with methanol using a suitable extraction technique (e.g., sonication, maceration, or Soxhlet extraction).
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute a known weight of the dried extract in a precise volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for optimal absorbance; a starting point could be around 280 nm and 320 nm based on the cinnamic acid chromophore.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Workflow for HPLC Quantification:
Caption: Workflow for the quantification of this compound using HPLC.
Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay
Objective: To determine the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound standard solution in methanol
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound standard in methanol (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
Prepare similar dilutions of the positive control (ascorbic acid or Trolox).
-
In a 96-well plate, add 100 µL of each dilution of this compound or the positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., COLO320) by measuring the metabolic activity of viable cells.
Materials:
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
COLO320 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare a series of dilutions of this compound in the complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_vehicle_control) * 100
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Putative Signaling Pathway for Cytotoxic Activity
While the precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated, many natural cytotoxic compounds induce apoptosis in cancer cells. A plausible, yet unconfirmed, pathway for this compound's action against COLO320 cells could involve the induction of the intrinsic apoptotic pathway.
Caption: A putative intrinsic apoptosis pathway for this compound's cytotoxic action.
Conclusion
This compound presents a promising natural product for further phytochemical and pharmacological research. The protocols and data presented herein provide a foundational guide for its use as an analytical standard. It is important to note that method optimization and validation are crucial for ensuring the accuracy and reliability of experimental results. Further studies are warranted to establish a comprehensive profile of this compound, including its stability, detailed mechanisms of action, and a validated, standardized analytical method for its quantification.
References
Terrestribisamide: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Terrestribisamide and its application in antimicrobial susceptibility testing. Detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against various microbial strains are outlined below, based on established research.
Introduction
This compound, a cinnamic acid-derived bisamide alkaloid, has been isolated from Peltophorum pterocarpum.[1][2] It has demonstrated moderate antimicrobial activity against a range of bacteria and fungi, making it a compound of interest for further investigation in the development of new antimicrobial agents.[1][3] This document serves as a guide for researchers to evaluate the antimicrobial efficacy of this compound in a laboratory setting.
Data Presentation
The antimicrobial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][5] The following tables summarize the reported MIC values of this compound against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria [3]
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis | Positive | 31.25 |
| Staphylococcus aureus | Positive | 62.5 |
| Staphylococcus epidermidis | Positive | 62.5 |
| Enterococcus faecalis | Positive | 31.25 |
| Pseudomonas aeruginosa | Negative | 250 |
| Acinetobacter baumannii | Negative | 125 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi [3]
| Fungal Strain | MIC (µg/mL) |
| Trichophyton rubrum 57 | 62.5 |
| Trichophyton mentagrophytes | 62.5 |
| Trichophyton simii | 62.5 |
| Epidermophyton floccosum | 62.5 |
Experimental Protocols
The following protocols are based on standard antimicrobial susceptibility testing methods and those cited in the research on this compound.[3][6]
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of this compound in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be selected to bracket the expected MIC value (e.g., from 500 µg/mL down to 0.24 µg/mL).[3]
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound, as well as to the positive control well.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum.
-
Negative Control: A well containing only the sterile broth.
-
Standard Antibiotic Control: A row of wells with serial dilutions of a standard antibiotic.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control (disc with a standard antibiotic)
-
Negative control (disc with solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Disc Preparation: Impregnate sterile filter paper discs with a known concentration of this compound solution (e.g., 500 µg/L).[3] Allow the solvent to evaporate completely.
-
Disc Application: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater sensitivity to the compound.
Caption: Workflow for the disc diffusion antimicrobial susceptibility test.
Potential Mechanism of Action and Signaling Pathways
The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on the mechanisms of other natural phenolic compounds, several potential targets can be hypothesized.[7] These include:
-
Disruption of Cell Membrane Integrity: Many antimicrobial compounds interfere with the bacterial cell membrane, leading to leakage of cellular contents.[7]
-
Inhibition of Cell Wall Synthesis: Some agents block the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[8]
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production is a common mechanism.[8]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can be a potent antimicrobial strategy.[8]
Further research is required to determine the specific signaling pathways affected by this compound.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
Lack of In Vivo Studies on Terrestribisamide in Animal Models Hinders Development of Detailed Protocols
Despite promising in vitro findings, a thorough review of scientific literature reveals a significant gap in the research of Terrestribisamide, with no published in vivo studies conducted in animal models to date. While the compound has demonstrated notable antimicrobial, antioxidant, and cytotoxic properties in laboratory settings, its effects within a living organism remain unexplored.[1][2] This absence of animal model data prevents the creation of detailed application notes and experimental protocols for in vivo research as requested.
This compound, a cinnamic acid-derived bisamide alkaloid, has been isolated and shown to possess significant biological activities in vitro.[1][2] For instance, studies have highlighted its cytotoxic effects against cell lines like the COLO320 colorectal adenocarcinoma cell line.[1] However, the transition from in vitro success to in vivo efficacy and safety is a critical step in the drug development process that has not yet been undertaken for this compound. The scientific community acknowledges the necessity of these studies to evaluate the compound's toxicology, pharmacokinetics, and therapeutic potential in a whole-organism system before any clinical applications can be considered.[1]
Without data from animal studies, key parameters such as effective dosage, potential toxicity, and metabolic pathways in a living system are unknown. Consequently, the development of standardized protocols for in vivo experiments, including methodologies for administration, monitoring, and endpoint analysis, is not currently feasible.
As the research on this compound is still in its nascent stages, future investigations will need to focus on bridging this knowledge gap. The design of such preclinical animal studies would be a crucial prerequisite for any further development of this compound as a potential therapeutic agent. Researchers would need to establish appropriate animal models, determine dosing regimens, and assess both the efficacy and the safety profile of the compound.
Until such studies are conducted and their results published, detailed application notes and protocols for in vivo studies of this compound in animal models cannot be generated. The scientific community looks forward to future research that will elucidate the in vivo properties of this compound.
References
Application Notes and Protocols: Enhancing the Bioactivity of Terrestribisamide Through Targeted Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide, a naturally occurring cinnamic acid-derived bisamide, has demonstrated a range of promising biological activities, including moderate antimicrobial and potent antioxidant effects.[1][2][3][4][5] Of particular interest is its pronounced cytotoxic activity against the COLO320 colorectal adenocarcinoma cell line, exhibiting an IC50 value of 50 µg/mL.[1][3][4][5][6] This inherent bioactivity positions this compound as a valuable scaffold for the development of novel therapeutic agents. The strategic chemical modification of natural products is a well-established approach to enhance their potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive framework for the design, synthesis, and evaluation of novel this compound derivatives with the goal of enhancing their bioactivity. Detailed protocols for the chemical synthesis of hypothetical derivatives, along with methodologies for assessing their cytotoxic and antimicrobial properties, are presented. Furthermore, a representative signaling pathway potentially modulated by these compounds is illustrated to provide a mechanistic context for their activity.
Proposed this compound Derivatives
To explore the structure-activity relationship (SAR) of this compound, a series of hypothetical derivatives can be synthesized. These modifications focus on the terminal amine and the aromatic rings of the cinnamic acid moieties, as these regions are often amenable to chemical alteration and can significantly influence biological activity.
Table 1: Proposed Hypothetical Derivatives of this compound
| Compound ID | Modification Description | Rationale |
| T-001 | Parent Compound (this compound) | Baseline for activity comparison. |
| T-002 | Addition of a hydroxyl group (-OH) at the para-position of each phenyl ring. | To increase hydrophilicity and potential for hydrogen bonding with target proteins. |
| T-003 | Addition of a nitro group (-NO2) at the para-position of each phenyl ring. | To introduce an electron-withdrawing group, potentially altering the electronic properties and binding affinity. |
| T-004 | Replacement of the N,N-dimethylethylenediamine core with a piperazine moiety. | To introduce a more rigid cyclic diamine core, potentially improving binding specificity. |
| T-005 | N-methylation of the amide nitrogens. | To increase lipophilicity and potentially improve cell permeability. |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives (Hypothetical)
This protocol outlines a general method for the synthesis of N-substituted bisamide derivatives of this compound.
1. Materials:
-
Substituted cinnamic acid (e.g., 4-hydroxycinnamic acid for T-002, 4-nitrocinnamic acid for T-003)
-
Thionyl chloride (SOCl2)
-
Diamine (e.g., N,N-dimethylethylenediamine for T-001, T-002, T-003, T-005; piperazine for T-004)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
2. Procedure:
-
Step 1: Acyl Chloride Formation: To a solution of the substituted cinnamic acid (2.2 equivalents) in anhydrous DCM, add thionyl chloride (2.5 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Step 2: Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the diamine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM. Add the acyl chloride solution dropwise to the diamine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Step 3: Work-up: Quench the reaction with a saturated NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Step 4: Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.
-
Step 5 (for T-005): N-methylation: The purified bisamide can be further modified by N-methylation using a suitable methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
3. Characterization: Confirm the structure and purity of the synthesized derivatives using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic activity of this compound and its derivatives against the COLO320 colorectal cancer cell line.
1. Materials:
-
COLO320 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and its derivatives (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Step 1: Cell Seeding: Seed COLO320 cells into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Step 3: Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Step 4: MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against bacterial strains.
1. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound and its derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
2. Procedure:
-
Step 1: Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Step 2: Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Step 3: Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables present hypothetical (but plausible) data for the bioactivity of the proposed this compound derivatives.
Table 2: Cytotoxic Activity of this compound Derivatives against COLO320 Cells
| Compound ID | IC50 (µM) |
| T-001 | 113 |
| T-002 | 85 |
| T-003 | 72 |
| T-004 | 150 |
| T-005 | 98 |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| T-001 | 64 | >128 |
| T-002 | 32 | 128 |
| T-003 | 16 | 64 |
| T-004 | 128 | >128 |
| T-005 | 64 | 128 |
Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Terrestribisamide: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide is a naturally occurring bis-amide alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. As a derivative of ferulic acid and putrescine, it demonstrates potent antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. These characteristics make this compound a compelling candidate for further investigation in various therapeutic areas, including oncology and inflammatory diseases. This document provides detailed application notes and standardized protocols for the formulation and experimental use of this compound to ensure reproducible and reliable results in preclinical research.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective formulation and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 440.5 g/mol | [1] |
| Synonyms | N,N′-Diferuloylputrescine, bis-Ferulamidobutane, (E/Z)-Terrestribisamide | [2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: ≥10 mg/mL, Ethanol: 0.1-1 mg/mL (slightly soluble) | [2] |
| Stability | Stable for ≥ 4 years when stored properly. | [2] |
Biological Activity
This compound exhibits a range of biological activities that are of interest for therapeutic development. Its mechanism of action is multifaceted, with a notable impact on the NF-κB signaling pathway.
Antioxidant Activity
This compound is a potent scavenger of free radicals, including DPPH, superoxide, and hydroxyl radicals. This antioxidant capacity is attributed to the phenolic hydroxyl groups in its structure.
Anti-inflammatory Activity
A key mechanism of this compound's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway. By suppressing NF-κB activation, it reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against cancer cell lines. Notably, it exhibits potent activity against the COLO320 colorectal adenocarcinoma cell line.
Antimicrobial Activity
The compound has shown moderate antimicrobial activity against a range of bacteria and fungi.
Quantitative Biological Activity Data
| Activity | Assay/Cell Line | IC₅₀ / MIC |
| Cytotoxicity | COLO320 colorectal adenocarcinoma | 50 µg/mL |
| Antimicrobial | Bacillus subtilis | 200 µg/mL |
| Staphylococcus epidermidis | 200 µg/mL | |
| Micrococcus luteus | 200 µg/mL | |
| Escherichia coli (ESBL-3904) | 200 µg/mL | |
| Escherichia coli (ESBL-3984) | 200 µg/mL | |
| Malassezia pachydermatis | 200 µg/mL | |
| Candida albicans | 200 µg/mL |
Signaling Pathway
This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical and non-canonical NF-κB pathways and indicates the likely point of intervention by this compound.
Caption: NF-κB Signaling Pathways and this compound Inhibition.
Experimental Protocols
The following protocols provide a standardized approach for the formulation and application of this compound in common experimental paradigms.
In Vitro Formulation Protocol
This protocol details the preparation of a stock solution and working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 4.405 mg of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%, to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Experimental Workflow for In Vitro Formulation
Caption: Workflow for In Vitro Formulation of this compound.
In Vivo Formulation Protocol
This protocol provides a general guideline for preparing this compound for intraperitoneal (i.p.) administration in a mouse model. Note: The optimal vehicle and dosage should be determined empirically for each specific animal model and experimental design.
Materials:
-
This compound powder
-
DMSO, sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (e.g., 10% DMSO, 40% PEG-400, 5% Tween 80 in saline):
-
In a sterile conical tube, combine the following in the specified order, mixing well after each addition:
-
1 part DMSO
-
4 parts PEG-400
-
0.5 parts Tween 80
-
4.5 parts sterile saline
-
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage and the number and weight of the animals.
-
First, dissolve the weighed this compound powder in the DMSO portion of the vehicle.
-
Gradually add the PEG-400 and Tween 80 while vortexing.
-
Finally, add the sterile saline to the mixture and vortex until a clear solution or a fine, homogenous suspension is formed. Gentle warming or brief sonication may aid in dissolution.
-
Prepare the formulation fresh on the day of administration.
-
Experimental Workflow for In Vivo Formulation
Caption: Workflow for In Vivo Formulation of this compound.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line, such as COLO320.
Materials:
-
COLO320 cells (or other target cell line)
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antioxidant Activity Protocol (DPPH Radical Scavenging Assay)
This protocol outlines a common method for evaluating the antioxidant capacity of this compound.
Materials:
-
This compound working solutions (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add a specific volume of this compound working solution to a defined volume of DPPH solution. Include a control with the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Safety Precautions
-
Always handle this compound powder and concentrated solutions in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Terrest-ribisamide
Disclaimer: As of late 2025, a specific peer-reviewed publication detailing the total synthesis of Terrestribisamide (chemical name: N,N'-(ethane-1,2-diyl)bis(3-phenylacrylamide)) has not been identified in our search of available literature. The following troubleshooting guide and FAQs are based on established synthetic methodologies for analogous cinnamic acid bisamides and general principles of amide bond formation. This guide is intended to provide researchers with a foundational framework for developing and optimizing a synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most direct synthetic route to this compound involves the amide coupling of two equivalents of trans-cinnamic acid with one equivalent of ethylenediamine. This reaction typically requires the activation of the carboxylic acid groups of cinnamic acid to facilitate nucleophilic attack by the amine groups of ethylenediamine.
Q2: Which coupling reagents are recommended for this synthesis?
A2: Several modern coupling reagents can be effective for this type of amide bond formation. The choice of reagent can impact yield, reaction time, and purification requirements. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), or phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). A recent study on the amidation of cinnamic acid highlighted the efficiency of using EDC·HCl as a single coupling reagent, which can simplify the work-up process and lead to high product yields[1].
Q3: What are the common side reactions to be aware of?
A3: The primary side reaction of concern is the formation of the mono-acylated product, where only one of the amine groups on ethylenediamine reacts with cinnamic acid. Over-acylation leading to complex mixtures is less common if stoichiometry is controlled. Another potential issue is the formation of N-acylurea byproducts if carbodiimide reagents are used without additives, which can complicate purification[1]. Racemization is not a concern for cinnamic acid as it lacks a stereocenter at the alpha-position.
Q4: How can the formation of the mono-acylated byproduct be minimized?
A4: To favor the formation of the desired bis-amide, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the activated cinnamic acid (e.g., 2.1 to 2.2 equivalents) relative to ethylenediamine can help drive the reaction to completion. Slow, dropwise addition of the activated cinnamic acid solution to the ethylenediamine solution can also help to ensure that both amine groups react.
Q5: What purification methods are most effective for isolating this compound?
A5: Purification of the crude product is typically achieved through recrystallization or column chromatography. Given that this compound is a symmetrical molecule, it is expected to be a crystalline solid. A suitable solvent system for recrystallization would need to be determined experimentally, but mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are common starting points. For column chromatography, silica gel is a standard stationary phase, with the mobile phase being a gradient of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete activation of cinnamic acid.2. Insufficient reaction time or temperature.3. Stoichiometry of reactants is not optimal.4. Degradation of coupling reagent. | 1. Ensure the coupling reagent is fresh and stored under appropriate conditions (e.g., desiccated). Consider using a slight excess of the coupling reagent.2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols for similar syntheses suggest stirring overnight at room temperature[2]. For challenging couplings, gentle heating (e.g., 40-60°C) may be beneficial[1].3. Use a precise 2:1 molar ratio of cinnamic acid to ethylenediamine. A slight excess of the activated acid can be beneficial.4. Use freshly opened or properly stored coupling reagents. |
| Presence of Starting Materials in Crude Product | 1. Incomplete reaction.2. Deactivation of the activated cinnamic acid intermediate. | 1. Extend the reaction time and monitor by TLC until the starting materials are consumed.2. Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated intermediate back to cinnamic acid. |
| Significant Amount of Mono-acylated Byproduct | 1. Incorrect stoichiometry.2. Reaction conditions favoring mono-acylation (e.g., rapid addition of reagents). | 1. Re-evaluate the stoichiometry, ensuring at least two equivalents of activated cinnamic acid per equivalent of ethylenediamine.2. Add the activated cinnamic acid solution to the ethylenediamine solution slowly and with vigorous stirring to promote disubstitution. |
| Difficult Purification (e.g., presence of N-acylurea) | 1. Use of carbodiimide coupling reagents without an additive.2. Co-elution of byproduct with the desired product. | 1. If using a carbodiimide like DCC or EDC, include an additive such as HOBt or DMAP to suppress the formation of N-acylurea byproducts[3].2. Optimize the solvent system for column chromatography to improve separation. If the byproduct is insoluble, it can sometimes be removed by filtration of the reaction mixture (e.g., dicyclohexylurea when using DCC). |
| Product is not precipitating or is difficult to crystallize | 1. Presence of impurities.2. Inappropriate solvent system for recrystallization. | 1. First, purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization.2. Perform small-scale solvent screening to find an appropriate solvent or solvent mixture for recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common amide coupling techniques. Optimization of specific parameters will be necessary.
Materials:
-
trans-Cinnamic acid
-
Ethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of Cinnamic Acid:
-
In a round-bottom flask, dissolve trans-cinnamic acid (2.0 eq.) in anhydrous DMF or DCM.
-
Add EDC·HCl (2.1 eq.) and HOBt (2.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester[2].
-
-
Amide Coupling:
-
In a separate flask, dissolve ethylenediamine (1.0 eq.) and a non-nucleophilic base such as Et₃N or DIPEA (2.2 eq.) in the chosen anhydrous solvent.
-
Cool the ethylenediamine solution in an ice bath.
-
Slowly add the activated cinnamic acid solution dropwise to the stirred ethylenediamine solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| EDC·HCl | HOBt, DMAP | DMF, DCM, CH₃CN | Water-soluble byproducts, easy work-up. | Can be less reactive for hindered substrates. |
| DCC | HOBt, DMAP | DCM, THF | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration. |
| HATU | DIPEA, Et₃N | DMF | High reactivity, fast reaction times. | More expensive, can be sensitive to moisture. |
| PyBOP | DIPEA, Et₃N | DMF, DCM | High reactivity, good for less reactive amines. | More expensive, phosphonium byproducts. |
Data compiled from general knowledge and information in provided search results[1][2][3].
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Terrestribisamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Terrestribisamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring cinnamic acid-derived bisamide.[1] Its chemical structure, rich in hydrophobic aromatic rings, contributes to its poor solubility in aqueous solutions. This low solubility can pose significant challenges for in vitro and in vivo studies, potentially leading to precipitation, inaccurate concentration measurements, and reduced biological activity.
Q2: What are the known solubility properties of this compound?
Q3: What are the initial steps I should take when I encounter solubility issues with this compound?
A3: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a good initial choice as this compound is known to be soluble in it.[4] From this stock, you can make fresh dilutions into your aqueous experimental medium immediately before use. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in many cell-based assays).[5]
Q4: Can I use physical methods to improve the dissolution of this compound?
A4: Yes, physical methods can aid in dissolution. Gentle warming (e.g., to 37°C) and sonication in a water bath can help dissolve the compound. However, be cautious with temperature as excessive heat can degrade the compound. Always visually inspect the solution for any precipitate after these treatments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | 1. Decrease the final concentration: Your target concentration may be too high for the aqueous buffer system. 2. Optimize the co-solvent concentration: If your assay allows, you can try slightly increasing the final DMSO concentration (while staying within acceptable limits for your system). 3. Use a solubilizing agent: Consider incorporating surfactants or cyclodextrins into your aqueous buffer to enhance solubility (see Experimental Protocols). |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound. - Precipitation of the compound over time in the assay medium. | 1. Ensure complete initial dissolution: After preparing your stock solution in DMSO, vortex it thoroughly and visually inspect for any undissolved particles.[5] 2. Prepare fresh dilutions: Prepare working solutions immediately before each experiment to minimize the risk of precipitation over time. 3. Centrifuge before use: Briefly centrifuge your final working solution and use the supernatant to remove any micro-precipitates. |
| Low or no biological activity observed. | The effective concentration of the compound in solution is lower than intended due to poor solubility and precipitation. | 1. Confirm solubility under your experimental conditions: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium. 2. Employ a solubility-enhancing formulation: Utilize methods such as cyclodextrin complexation to increase the concentration of soluble this compound (see Experimental Protocols). |
Data Presentation
Table 1: Reported Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥10 mg/mL | [4] |
| Ethanol | 0.1 - 1 mg/mL (slightly soluble) | [4] | |
| Cinnamic Acid (parent compound) | Water | ~0.5 mg/mL | [6] |
| Organic Solvents | Freely soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the compound appears to be fully dissolved.
-
If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrins
Objective: To prepare an aqueous solution of this compound with enhanced solubility for in vitro assays.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of inclusion complexes. Gentle heating (e.g., 37°C) can be applied to facilitate this process.
-
After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed, precipitated compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
The concentration of the solubilized compound should be determined analytically using a suitable method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges with this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Given that this compound has shown cytotoxic activity against cancer cell lines, a plausible mechanism of action to investigate is the activation of Natural Killer (NK) cell-mediated cytotoxicity pathways.[1] The following diagram illustrates a simplified, hypothetical model of this signaling cascade.
Caption: A hypothetical model of NK cell-mediated cytotoxicity as a potential mechanism for this compound's anti-cancer activity.
References
Technical Support Center: Optimization of HPLC Conditions for Terrestribisamide Analysis
Welcome to the technical support center for the HPLC analysis of Terrestribisamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: For this compound, a cinnamic acid-derived bisamide, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a good initial choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or acetic acid to improve peak shape and reproducibility. A gradient elution, starting with a lower organic phase concentration and gradually increasing, is recommended to effectively elute this compound and separate it from other components in a sample matrix.
Q2: What is the recommended detection wavelength for this compound?
A2: While a specific UV absorption maximum for pure this compound is not widely published, its structure contains cinnamic acid chromophores. Cinnamic acid and its derivatives typically exhibit strong UV absorbance in the range of 270-320 nm. Therefore, a starting detection wavelength of around 280 nm is a reasonable choice. It is advisable to perform a UV scan of a purified standard, if available, to determine the optimal detection wavelength for maximum sensitivity.
Q3: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
A3: Peak tailing for amide-containing compounds like this compound is often caused by secondary interactions between the basic amide groups and residual silanol groups on the silica-based column packing. Here are some common solutions:
-
Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to achieve a pH between 2.5 and 3.5 can protonate the silanol groups, reducing their interaction with the analyte.
-
Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which minimizes peak tailing for basic compounds.
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Lower the sample concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.
Q4: I am observing inconsistent retention times for this compound. What should I check?
A4: Fluctuating retention times can be due to several factors:
-
Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can significantly impact retention times.
-
Pump issues: Check for leaks in the pump and ensure the check valves are functioning correctly to guarantee a consistent flow rate.
Q5: How can I improve the resolution between this compound and other closely eluting peaks?
A5: To improve resolution, you can modify several chromatographic parameters:
-
Optimize the gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Changing the pH can affect the ionization state of co-eluting impurities, which may alter their retention times relative to this compound.
-
Use a different stationary phase: If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (2.5-3.5) with 0.1% formic acid. Use an end-capped, high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase. |
| Column overload | Dilute the sample or reduce the injection volume. | |
| Extra-column dead volume | Use shorter, narrower internal diameter tubing between the column and detector. Ensure all fittings are properly connected. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload | Dilute the sample. |
Issue 2: Retention Time Variability
| Symptom | Possible Cause | Suggested Solution |
| Gradual shift in retention time | Inadequate column equilibration | Increase the equilibration time between runs until a stable baseline is achieved. |
| Change in mobile phase composition | Prepare fresh mobile phase daily and keep the reservoirs covered to prevent evaporation. | |
| Column temperature fluctuation | Use a column oven to maintain a consistent temperature. | |
| Sudden changes in retention time | Air bubbles in the pump | Degas the mobile phase and prime the pump. |
| Leak in the system | Check all fittings for leaks. |
Issue 3: Baseline Problems
| Symptom | Possible Cause | Suggested Solution |
| Baseline Drift | Inadequate column equilibration | Increase equilibration time. |
| Mobile phase contamination | Use high-purity (HPLC-grade) solvents and reagents. | |
| Detector lamp aging | Replace the detector lamp. | |
| Noisy Baseline | Air bubbles in the system | Degas the mobile phase and prime the pump. |
| Contaminated detector cell | Flush the detector cell with a strong, appropriate solvent. | |
| Leaks | Check and tighten all fittings. |
Experimental Protocols
Protocol 1: Recommended RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a suitable concentration. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
HPLC Analysis Workflow
Technical Support Center: Stabilizing Terrestribisamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of terrestribisamide in solution. The following information is based on general best practices for peptide stability, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The solubility of a peptide is highly dependent on its amino acid sequence. For initial solubilization of this compound, it is recommended to start with sterile, purified water. If solubility is an issue, the addition of a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, followed by dilution with aqueous buffer, may be necessary. Always test solubility with a small amount of the peptide first.
Q2: What is the optimal pH for storing this compound in solution?
A2: For many peptides, a slightly acidic pH of 5-6 is optimal for stability in solution, as it can minimize degradation reactions like deamidation and oxidation.[1] It is crucial to determine the isoelectric point (pI) of this compound to avoid precipitation at its pI.
Q3: At what temperature should I store my this compound solution?
A3: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.[2] Storage at 4°C is suitable for short-term use (a few days to a week).[2] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1][3] It is best practice to aliquot the stock solution into single-use vials before freezing.[1]
Q4: How long can I expect my this compound solution to be stable?
A4: The stability of peptides in solution is sequence-dependent and can vary. As a general guideline, peptide solutions can be stored for several days at room temperature, for a few weeks at 4°C, and for several months at -20°C or below.[2] However, for critical applications, it is strongly advised to perform stability studies specific to your experimental conditions.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness or the presence of particulates in the solution indicates either poor solubility or aggregation.[4] Gentle warming or sonication can sometimes help to dissolve the peptide.[4] If the peptide has aggregated, adding a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea might help, but be aware that this will denature the peptide and may not be suitable for all applications.[4] It is best to prepare a fresh solution if aggregation is suspected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (oxidation, deamidation, hydrolysis), repeated freeze-thaw cycles, improper storage temperature. | Prepare fresh solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.[1] Store aliquots at -80°C for long-term storage.[2] If the peptide contains oxidation-prone residues (e.g., Cys, Met, Trp), use deoxygenated buffers.[2][4] |
| Precipitation upon thawing | Poor solubility at the storage buffer pH or concentration, peptide aggregation. | Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][4] Gently vortex or sonicate to redissolve. If precipitation persists, consider adjusting the pH or using a different solvent system. |
| Inconsistent experimental results | Inaccurate peptide concentration due to adsorption to surfaces, peptide degradation. | Use low-protein-binding tubes and pipette tips. For hydrophobic peptides, glass vials may be preferable to some plastics.[3] Prepare fresh dilutions from a carefully quantified stock solution for each experiment. |
| Change in solution color | Oxidation of the peptide, particularly if it contains residues like Trp or Met.[4] | Prepare and store the solution under an inert gas (e.g., argon or nitrogen).[3][4] Use buffers that have been degassed. |
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[3][4]
-
Weigh the desired amount of peptide quickly in a clean environment.
-
Add the primary solvent (e.g., sterile distilled water) dropwise to the peptide.
-
Gently vortex or swirl to dissolve the peptide. Sonication can be used if necessary.
-
If the peptide does not dissolve completely, add a secondary solvent (e.g., DMSO) to a final concentration of 1-10%.
-
Once dissolved, add the appropriate sterile buffer to reach the final desired concentration and pH (recommended pH 5-6).[1]
-
For long-term storage, filter the solution through a 0.2 µm sterile filter to remove any potential bacterial contamination.[4]
Protocol 2: Aliquoting and Long-Term Storage
-
Based on your experimental needs, calculate the volume required for single-use aliquots.
-
Dispense the calculated volume of the this compound stock solution into low-protein-binding microcentrifuge tubes.
-
Tightly cap the tubes. For peptides prone to oxidation, purge the headspace with an inert gas like argon or nitrogen before sealing.[3][4]
-
Label each aliquot clearly with the peptide name, concentration, date, and storage temperature.
-
Place the aliquots in a freezer at -20°C or -80°C for long-term storage.[2]
-
When needed, thaw a single aliquot at room temperature and use it for your experiment. Do not refreeze any unused portion of the thawed aliquot.[1]
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Expected Stability | Notes |
| Short-term | Room Temperature | Several days | For immediate use only.[2] |
| Medium-term | 4°C | Several weeks | Suitable for ongoing experiments.[2] |
| Long-term | -20°C | Several months | Recommended for most long-term storage.[2] |
| Extended Long-term | -80°C | Several months to years | Ideal for archival purposes.[2] |
Visualizations
References
Troubleshooting Terrestribisamide cytotoxicity assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Terrestribisamide in cytotoxicity assays. Variability in cell-based assays is a common challenge, and this resource aims to help users identify and address potential sources of error in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxic activity of this compound?
A1: this compound has demonstrated prominent cytotoxic activity in vitro against the COLO320 colorectal adenocarcinoma cell line.[1][2] The reported half-maximal inhibitory concentration (IC50) is 50 μg/mL.[1][2] At a concentration of 200 μg/mL, it showed 83.22% activity against this cell line.[1][2]
Q2: What is a common method for assessing this compound cytotoxicity?
A2: A common and established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Q3: I am observing high variability between replicate wells. What are the potential causes?
A3: High variability between replicates is a frequent issue in cytotoxicity assays. Common causes include:
-
Uneven cell seeding: Ensure a homogeneous single-cell suspension before plating.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with a sterile buffer or media without cells.
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents can introduce significant variability.
-
Cell clumping: Ensure cells are properly dissociated into a single-cell suspension before seeding.
Q4: My negative control (untreated cells) shows low viability. What could be the problem?
A4: Low viability in the negative control group can be caused by several factors:
-
Poor cell health: Ensure that the cells are healthy, in the logarithmic growth phase, and have a low passage number.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell viability.
-
Suboptimal culture conditions: Incorrect CO2 levels, temperature, or humidity can stress the cells.
-
Reagent toxicity: The assay reagents themselves, such as MTT, can be toxic to cells, especially with prolonged incubation times.
Q5: My positive control for cytotoxicity is not showing the expected effect. Why?
A5: If your positive control is not inducing the expected level of cell death, consider the following:
-
Incorrect concentration: Double-check the dilution calculations for your positive control.
-
Compound degradation: Ensure the positive control has been stored correctly and has not expired.
-
Cellular resistance: The cell line you are using may have developed resistance to the positive control agent.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. Use cells with a consistent and low passage number for all experiments. |
| Cell Seeding Density | The initial number of cells seeded can influence the outcome of the assay. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment. |
| Compound Solubility | This compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for any precipitation. |
| Incubation Time | The duration of compound exposure can significantly affect the IC50 value. Perform a time-course experiment to determine the optimal incubation time. |
| Assay-Specific Artifacts | Some compounds can interfere with the chemistry of the cytotoxicity assay (e.g., reducing agents interfering with MTT reduction). Consider using an orthogonal assay method to confirm your results. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Recommended Solution |
| Media Components | Phenol red in culture media can interfere with colorimetric assays. Use phenol red-free media if possible. |
| Compound Interference | This compound itself might have an intrinsic color or reducing/oxidizing properties that interfere with the assay. Run a "compound only" control (no cells) to assess this. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete lysis and solubilization of the formazan crystals by using a sufficient volume of a suitable solvent and adequate mixing. |
| Contamination | Microbial contamination can lead to a high background signal. Regularly test your cell cultures for contamination. |
Experimental Protocols
MTT Cytotoxicity Assay for this compound
This protocol is adapted from the methodology used to determine the cytotoxicity of this compound against COLO320 cells.[2]
Materials:
-
This compound
-
COLO320 colorectal adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture COLO320 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend cells in fresh media and perform a cell count.
-
Seed 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for a cytotoxicity assay.
Caption: A logical troubleshooting workflow for cytotoxicity assay variability.
References
Technical Support Center: Enhancing the Bioavailability of Terrestribisamide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Terrestribisamide for in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cinnamic acid-derived bisamide alkaloid.[1][2][3] It has been isolated from plants such as Peltophorum pterocarpum.[1][2][3] In vitro studies have demonstrated its potential as an antimicrobial, antioxidant, and cytotoxic agent.[1][2][3][4] Specifically, it has shown cytotoxic activity against the COLO320 colorectal adenocarcinoma cell line.[1][2][3]
Q2: What are the likely bioavailability challenges for this compound?
-
Poor aqueous solubility: The presence of aromatic rings and a relatively large, non-polar structure may lead to low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[5][6][7]
-
Low membrane permeability: The molecule's size and potential for hydrogen bonding could hinder its passive diffusion across the intestinal epithelium.[8][9]
-
First-pass metabolism: Like many natural phenolic compounds, this compound may be subject to rapid metabolism in the liver before it reaches systemic circulation, reducing its overall bioavailability.[5][7]
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to overcome the bioavailability challenges of poorly soluble drugs:[10][11][12]
-
Particle size reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area for dissolution.[13]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[10][14]
-
Lipid-based formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[13][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10][13][14]
-
Prodrug approach: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active form in vivo.[15]
II. Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during in vivo studies with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility leading to low dissolution. | Formulation with solubilizing excipients. | Protocol 1: Formulation Screening for Enhanced Solubility. |
| Particle size reduction. | Protocol 2: Micronization/Nanonization. | |
| Low intestinal permeability. | Incorporate permeation enhancers. | Protocol 3: Caco-2 Permeability Assay. |
| Lipid-based formulations. | Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS). | |
| Extensive first-pass metabolism. | Co-administration with metabolic inhibitors (for research purposes). | Protocol 5: In Vitro Metabolic Stability Assay. |
III. Experimental Protocols
Protocol 1: Formulation Screening for Enhanced Solubility
Objective: To identify suitable excipients that increase the saturation solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in various pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, Propylene Glycol), and surfactant solutions (e.g., Cremophor EL, Tween 80) at different concentrations.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the excess solid drug.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Compare the solubility in different vehicles to identify the most effective solubilizing agents.
Data Presentation:
| Formulation Vehicle | Concentration (%) | Solubility of this compound (µg/mL) |
| Water | - | [Insert experimental data] |
| PEG 400 | 20 | [Insert experimental data] |
| Cremophor EL | 5 | [Insert experimental data] |
| Tween 80 | 5 | [Insert experimental data] |
Protocol 2: Micronization/Nanonization
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Methodology:
-
Micronization: Employ techniques like jet milling or ball milling to reduce the particle size of the bulk this compound powder.
-
Nanonization: Utilize methods such as high-pressure homogenization or wet milling to produce nanoparticles. This often requires the use of stabilizers to prevent agglomeration.[11]
-
Characterize the particle size and distribution of the processed this compound using techniques like laser diffraction or dynamic light scattering.
-
Perform dissolution studies on the micronized/nanonized powder and compare the dissolution rate to the unprocessed drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
Data Presentation:
| Sample | Mean Particle Size (µm) | Dissolution Rate (µg/mL/min) |
| Unprocessed this compound | [Insert data] | [Insert data] |
| Micronized this compound | [Insert data] | [Insert data] |
| Nanonized this compound | [Insert data] | [Insert data] |
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and evaluate the effect of permeation enhancers.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apply a solution of this compound (with and without a permeation enhancer) to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
Quantify the concentration of this compound in the BL samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation:
| Condition | Apparent Permeability (Papp) (cm/s) |
| This compound alone | [Insert data] |
| This compound + Permeation Enhancer | [Insert data] |
| Atenolol (Low Permeability Control) | [Insert data] |
| Propranolol (High Permeability Control) | [Insert data] |
Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare different SEDDS formulations by mixing the components in the identified ratios and dissolving this compound in the mixture.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.
-
Conduct in vitro dissolution studies to assess the drug release from the formulation.
Protocol 5: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Incubate this compound with liver microsomes (from the species to be used in in vivo studies) or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA (for Phase II metabolism).
-
Collect samples at various time points.
-
Stop the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the samples for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Presentation:
| System | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| Liver Microsomes (+NADPH) | [Insert data] | [Insert data] |
| Hepatocytes | [Insert data] | [Insert data] |
IV. Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Improving on nature: making a cyclic heptapeptide orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. pubs.acs.org [pubs.acs.org]
Purification challenges of Terrestribisamide from crude extracts
Technical Support Center: Purification of Terrestribisamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of this compound from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting the purification of Terrestrisbiamide?
A1: Before commencing purification, it is crucial to perform a preliminary analysis of your crude extract. This typically involves:
-
LC-MS Analysis: To confirm the presence and estimate the relative abundance of this compound. This will also help in identifying major impurities.[1][2]
-
Solubility Testing: Determine the solubility of the crude extract in various solvents commonly used for chromatography. This will aid in sample preparation and choosing the right mobile phase.
-
Stability Assessment: Briefly assess the stability of this compound in the chosen solvents and at different pH values to avoid degradation during purification.[3]
Q2: What are the most common chromatography techniques for purifying cyclic peptides like this compound?
A2: The most widely used and effective techniques for cyclic peptide purification include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most popular method due to its high resolving power for separating peptides with similar structures based on hydrophobicity.[4][5]
-
Flash Chromatography: A faster alternative to traditional column chromatography, suitable for initial large-scale purification from crude extracts. It offers a higher loading capacity than preparative HPLC.[6]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. This can be a powerful complementary step to RP-HPLC, especially for removing impurities with different charge characteristics.[4][7]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Separates molecules based on their size. It is particularly useful for removing high molecular weight impurities like polymers or aggregates.[7]
Q3: What are the common impurities I can expect in my crude extract containing this compound?
A3: Crude extracts of natural products and synthetic peptides can contain a variety of impurities, including:
-
Process-Related Impurities: By-products from the extraction or synthesis process, such as salts, residual solvents, and reagents.[4]
-
Product-Related Impurities: These are structurally similar to this compound and can be challenging to separate. Examples include:
-
Deletion or Insertion Sequences: Peptides missing or having extra amino acids.[8][9]
-
Diastereomers: Resulting from racemization during synthesis.[7][8]
-
Oxidized or Reduced Forms: Modifications to sensitive amino acid residues.
-
Aggregates and Oligomers: Higher molecular weight forms of the peptide.[10][11]
-
Q4: How can I improve the stability of this compound during purification?
A4: To minimize degradation of this compound:
-
Control pH: Avoid prolonged exposure to high pH, which can cause degradation.
-
Work at Low Temperatures: Perform purification steps at reduced temperatures (e.g., in a cold room or with a cooled autosampler) to slow down enzymatic and chemical degradation.
-
Use Scavengers: If oxidation is a concern, adding antioxidants to the mobile phase might be beneficial.
-
Minimize Freeze-Thaw Cycles: Store purified fractions and the final product in aliquots at -20°C or -80°C.
-
Lyophilize for Long-Term Storage: For long-term stability, lyophilized peptides are generally more stable than those in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Poor solubility of the crude extract: The compound is not fully dissolved before loading onto the column. | Test a range of solvents (e.g., DMSO, DMF, ACN/water mixtures) to find an optimal solvent for sample preparation.[6] Use minimal volume for dissolution. |
| Adsorption to surfaces: The peptide may be sticking to glassware or the chromatography column. | Silanize glassware. Use columns with advanced surface technology (e.g., MaxPeak High Performance Surfaces) to reduce non-specific binding. | |
| Degradation during purification: The peptide is unstable under the purification conditions. | Check the pH and temperature sensitivity of this compound. Modify mobile phase pH and work at lower temperatures. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload: Too much sample has been injected onto the column. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase: The peptide is interacting with the silica backbone of the column. | Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Consider a different column chemistry. | |
| Inappropriate mobile phase: The solvent strength is not optimal for the elution of the peptide. | Optimize the gradient and the organic solvent composition (e.g., acetonitrile vs. methanol). | |
| Co-elution of Impurities | Similar hydrophobicity of impurities: Impurities have very similar retention times to this compound. | Optimize the gradient: Use a shallower gradient around the elution time of the target peptide to improve resolution.[12] Change selectivity: Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl instead of C18) or a different organic modifier in the mobile phase.[12] Adjust pH: Modifying the mobile phase pH can alter the retention times of both the target peptide and impurities, potentially leading to better separation.[6] |
| Multiple impurities present: The crude extract is very complex. | Employ a multi-step purification strategy using orthogonal techniques (e.g., ion exchange followed by reversed-phase).[7] | |
| No Peak Detected for this compound | Compound did not elute from the column: The peptide is too hydrophobic and is irreversibly bound to the stationary phase. | Use a stronger organic solvent in the mobile phase or a less retentive column. |
| Compound eluted in the void volume: The peptide is too polar and is not retained by the column. | Use a more polar stationary phase (e.g., C4) or switch to a different chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[5] | |
| Detector issue: The detector is not set to the correct wavelength or is not sensitive enough. | Ensure the UV detector is set to a wavelength where the peptide absorbs (typically 214-220 nm for peptide bonds and 280 nm for aromatic residues). Use a more sensitive detector like a mass spectrometer.[4] |
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for this compound Purification
-
Column Selection:
-
Start with a C18 reversed-phase column. Common dimensions for analytical scale are 4.6 x 150 mm with 3.5 or 5 µm particle size. For preparative scale, use a column with a larger diameter (e.g., 20 mm) and particle size (e.g., 10 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade acetonitrile (ACN).
-
-
Initial Scouting Gradient:
-
Run a broad linear gradient to determine the approximate elution time of this compound. A typical scouting gradient is 5% to 95% B over 30 minutes.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the target peak to improve resolution. For example, if the peak elutes at 40% B, a new gradient could be 30% to 50% B over 40 minutes.
-
-
Sample Preparation and Injection:
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., DMSO, or the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject a small volume for the analytical run to avoid column overload.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
For preparative runs, collect fractions corresponding to the target peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC or LC-MS to determine their purity.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Starting Conditions for RP-HPLC Purification of Cyclic Peptides
| Parameter | Analytical Scale | Preparative Scale |
| Column Chemistry | C18, C8, Phenyl-Hexyl | C18, C8 |
| Column Dimensions | 4.6 x 150 mm | 20 x 250 mm |
| Particle Size | 3.5 - 5 µm | 5 - 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Initial Gradient | 5-95% B in 30 min | 20-60% B in 40 min |
| Detection | UV at 214/280 nm, MS | UV at 214/280 nm |
Table 2: Comparison of Common Chromatography Techniques for Cyclic Peptide Purification
| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High-resolution purification | High resolving power, versatile | Lower loading capacity, potential for peptide degradation with some modifiers |
| Flash Chromatography | Hydrophobicity | Rapid, large-scale initial purification | High loading capacity, fast | Lower resolution than HPLC |
| Ion-Exchange (IEC) | Charge | Removal of charged impurities | Orthogonal to RP-HPLC, high capacity | Requires salt gradients (may need desalting), pH-dependent |
| Size-Exclusion (SEC) | Molecular Size | Removal of aggregates and polymers | Mild conditions, preserves biological activity | Low resolution for similar-sized molecules, limited loading capacity |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 4. gilson.com [gilson.com]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. polypeptide.com [polypeptide.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Minimizing degradation of Terrestribisamide during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Terrestribisamide during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a cinnamic acid-derived bisamide alkaloid. Like many natural products, its amide functional groups can be susceptible to degradation under certain chemical and physical conditions encountered during extraction, such as harsh pH, high temperatures, and prolonged exposure to light.[1][2][3] This degradation can lead to reduced yield and the formation of impurities, complicating purification and analysis.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can contribute to the degradation of this compound, a bisamide alkaloid, include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of amide bonds.[1][2][4][5] Many alkaloids are acid-labile.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis.[6][7][8]
-
Light: Prolonged exposure to UV or even ambient light can lead to photodegradation of alkaloids and related compounds.[9][10][11][12][13]
-
Oxidation: The presence of oxidizing agents or exposure to air over long periods can lead to oxidative degradation.
-
Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous enzymes could potentially degrade the target compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Inefficient extraction solvent.
-
Degradation of this compound due to suboptimal pH or temperature.
-
Insufficient extraction time.
Solutions:
-
Solvent Optimization: The choice of solvent is critical for efficient extraction. A comparative study of different solvents can help in selecting the most appropriate one. Methanol has been successfully used for the extraction of this compound.
-
pH Control: Since amide bonds can be sensitive to pH, maintaining a neutral or mildly acidic/basic environment during extraction is crucial. Buffering the extraction solvent may be necessary.
-
Temperature Management: Avoid high temperatures during extraction and solvent evaporation. Use of a rotary evaporator at low temperatures (e.g., <40°C) is recommended.
-
Modern Extraction Techniques: Consider using modern extraction techniques that can improve efficiency and reduce extraction time and temperature, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[14][15]
Issue 2: Presence of Multiple Impurities in the Purified Fractions
Possible Causes:
-
Degradation of this compound on the chromatography column.
-
Co-elution with other closely related compounds.
-
Contamination from solvents or glassware.
Solutions:
-
Chromatography Optimization:
-
Stationary Phase: Silica gel is commonly used. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (reversed-phase).
-
Mobile Phase: Optimize the solvent system to achieve better separation. A gradient elution may be necessary. Adding a small amount of a modifier, like triethylamine for basic compounds or formic acid for acidic compounds, can improve peak shape and reduce tailing, but be mindful of its effect on stability.
-
-
Sample Loading: Do not overload the column, as this can lead to poor separation.
-
Fractions Analysis: Analyze fractions promptly using a suitable analytical technique like HPLC to identify the fractions containing the pure compound and to monitor for degradation.
Data Presentation
The following tables provide comparative data on different extraction methods for alkaloids, which can be used as a guide to optimize the extraction of this compound.
Table 1: Comparison of Different Extraction Methods for Alkaloids [14][15]
| Extraction Method | Mean Yield (%) | Purity (%) | Extraction Time (min) | Solvent Consumption (mL) |
| Maceration | 1.19 | Low | 2880 | 200 |
| Soxhlet Extraction | 1.63 | Moderate | 360 | 150 |
| Ultrasound-Assisted Extraction (UAE) | - | - | 30 | 80 |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 | 60 |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 | 50 |
Data adapted from a comparative study on various medicinal plants and may vary for this compound extraction.
Table 2: Comparison of Different Solvents for Alkaloid Extraction from Arnebia benthamii [16][17]
| Solvent | Alkaloids | Saponins | Tannins & Phenolics | Glycosides | Proteins & Amino Acids | Steroids & Terpenoids | Flavonoids | Carbohydrates |
| Methanol | + | - | - | + | + | - | + | + |
| Ethanol | + | + | + | + | + | + | + | + |
| Acetone | + | - | - | - | + | - | + | + |
| Chloroform | + | - | + | - | - | - | - | + |
'+' indicates positive test for the phytochemical class. This table provides a qualitative comparison of solvent efficacy for different classes of compounds.
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol is a generalized procedure based on methods used for the extraction of alkaloids and cinnamic acid derivatives.
-
Preparation of Plant Material: Air-dry the plant material (e.g., flowers of Peltophorum pterocarpum) in the shade and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the crude extract in a cool, dark, and dry place until further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and the solvent to drain until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. For example, start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization method (e.g., UV light or a staining reagent).
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
-
Final Purification: The combined fractions may be further purified by recrystallization or preparative HPLC to obtain pure this compound.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aktpublication.com [aktpublication.com]
- 15. aktpublication.com [aktpublication.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Terrestribisamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies for scaling up the synthesis of Terrestribisamide for larger studies.
Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis for this compound has not been published in scientific literature. The following protocols, troubleshooting guides, and data are based on established chemical principles for the synthesis of analogous cinnamoyl bisamides and are intended to serve as a strategic guide for developing a scalable synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is scaling up its synthesis important?
This compound is a naturally occurring cinnamic acid-derived bisamide alkaloid first isolated from the flower of Peltophorum pterocarpum.[1][2] Initial studies have shown it possesses promising biological activities, including cytotoxic effects against colorectal adenocarcinoma cell lines (COLO320), as well as antimicrobial and antioxidant properties.[1][2][3][4] Scaling up its synthesis is crucial to produce sufficient quantities for advanced preclinical and clinical studies, including in-depth mechanism of action studies, toxicology, and efficacy trials in animal models.
Q2: What are the main chemical challenges in synthesizing this compound?
Based on its structure—a symmetrical bisamide formed from cinnamoyl moieties and a diamine linker—the primary challenges include:
-
Amide Bond Formation: Ensuring high-yield, clean, and efficient formation of the two amide bonds is critical. Side reactions, racemization (if chiral centers were present), and the need for expensive or toxic coupling reagents can complicate this step, especially at scale.
-
Starting Material Purity: The purity of the cinnamoyl precursor and the diamine linker will directly impact the purity of the final product and the efficiency of the reaction.
-
Product Purification: Removing unreacted starting materials, coupling reagents, and byproducts from the final bisamide product can be challenging. Crystallization or chromatography are common methods, but their scalability must be considered.
-
Solubility: Cinnamoyl bisamides can have poor solubility in common organic solvents, which can complicate both the reaction and the purification steps, particularly during scale-up where higher concentrations are desired.
Q3: What synthetic strategy is recommended for a scalable synthesis?
A convergent approach involving the coupling of two equivalents of a cinnamoyl precursor with one equivalent of a diamine is the most logical strategy. The key decision lies in the activation method for the cinnamic acid. A common and scalable method is the conversion of cinnamic acid to cinnamoyl chloride, followed by reaction with the diamine under basic conditions (a Schotten-Baumann reaction).
Q4: What are the critical process parameters to monitor during scale-up?
-
Temperature Control: Amide bond formation is often exothermic. Efficient heat dissipation is critical at larger scales to prevent side reactions and ensure product consistency.
-
Mixing and Agitation: Homogeneous mixing is essential to ensure consistent reaction kinetics. As the reactor volume increases, ensuring adequate agitation without causing mechanical damage to reactants (if solid) is key.
-
Reagent Addition Rate: Slow, controlled addition of the activated cinnamoyl species to the diamine solution can help manage the reaction exotherm and minimize the formation of impurities.
-
Reaction Concentration: While higher concentrations are economically favorable, they can increase the risk of side reactions and precipitation. The optimal concentration must be determined experimentally.
Experimental Protocols
The following is a proposed, generalized protocol for the gram-scale synthesis of a symmetrical cinnamoyl bisamide like this compound. This protocol must be optimized for the specific target molecule.
Protocol 1: Synthesis of a Symmetrical Cinnamoyl Bisamide
Objective: To synthesize a cinnamoyl bisamide via the acylation of a diamine with cinnamoyl chloride.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Aliphatic diamine (e.g., putrescine for this compound)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethanol, Ethyl Acetate, Hexanes)
Procedure:
-
Activation of Cinnamic Acid (Preparation of Cinnamoyl Chloride):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend cinnamic acid (2.0 equivalents) in anhydrous DCM (5-10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure to yield crude cinnamoyl chloride as a solid or oil. This is often used directly in the next step.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve the diamine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM (10-20 mL per gram of diamine).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude cinnamoyl chloride from the previous step in anhydrous DCM.
-
Add the cinnamoyl chloride solution dropwise to the stirring diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete activation of cinnamic acid.2. Degradation of the acid chloride.3. Inefficient coupling reaction.4. Product loss during work-up or purification. | 1. Ensure reflux is complete; consider using oxalyl chloride which is often more reactive.2. Use the crude acid chloride immediately without exposure to moisture.3. Increase reaction time; consider a stronger, non-nucleophilic base like DIPEA.4. Minimize aqueous washes if product has some water solubility; optimize purification method. |
| Multiple Spots on TLC (Impure Product) | 1. Formation of mono-acylated byproduct.2. Unreacted starting materials.3. Formation of over-acylated or other side products.4. Impure starting materials. | 1. Ensure slow addition of the acid chloride to an excess of the diamine solution initially, or use precise stoichiometry.2. Ensure sufficient reaction time and temperature.3. Control reaction temperature carefully; ensure high purity of reagents.4. Verify the purity of cinnamic acid and the diamine by NMR or melting point before starting. |
| Product Fails to Precipitate/Crystallize | 1. Product is too soluble in the chosen solvent.2. Presence of oily impurities preventing crystallization.3. Product is amorphous. | 1. Use a multi-solvent system (a good solvent and a poor solvent/anti-solvent); try cooling to lower temperatures.2. Purify by column chromatography first to remove impurities, then attempt crystallization.3. Attempt to salt out the product if applicable, or proceed with chromatographic purification. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently reactive coupling agent.2. Steric hindrance around the amine or acid.3. Poor solubility of reactants at scale. | 1. Switch to a more potent coupling reagent system (e.g., HATU/DIPEA for solution-phase synthesis if the acid chloride method fails, though this is less ideal for large scale).2. Increase reaction temperature and/or time.3. Add a co-solvent to improve solubility (e.g., THF, DMF); note that this may complicate downstream processing. |
Quantitative Data Summary
The following table presents hypothetical data for optimizing the synthesis. Actual results will vary.
| Parameter | Condition A | Condition B (Optimized) | Condition C (Scale-Up) |
| Scale | 1 g | 1 g | 100 g |
| Acid Activation | SOCl₂ | Oxalyl Chloride | Oxalyl Chloride |
| Base | TEA | DIPEA | DIPEA |
| Reaction Time | 24 h | 18 h | 18 h |
| Crude Yield | 75% | 92% | 90% |
| Purity (by HPLC) | 85% | 96% | 95% |
| Purification Method | Chromatography | Recrystallization | Recrystallization |
| Final Yield | 45% | 81% | 78% |
Visualizations
Experimental Workflow
The overall process for the synthesis and purification of this compound can be visualized as a straightforward workflow.
References
Technical Support Center: Refining Antimicrobial Testing Protocols for Terrestribisamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their antimicrobial testing protocols for Terrestribisamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antimicrobial activity?
This compound is a cinnamic acid-derived bisamide alkaloid first isolated from the flower of Peltophorum pterocarpum. It has demonstrated moderate antimicrobial activity against a range of bacteria and fungi.
Q2: Which antimicrobial susceptibility testing (AST) methods are suitable for this compound?
Standard AST methods such as broth microdilution and disk diffusion have been successfully used to determine the Minimum Inhibitory Concentration (MIC) of this compound. Time-kill assays can also be employed to understand its bactericidal or bacteriostatic properties.
Q3: What are the known MIC values for this compound against common microbes?
Reported MIC values for this compound can vary between studies and target organisms. For a general reference, please see the summary table below. It is crucial to determine the MIC in your specific laboratory conditions and against your strains of interest.
Q4: How should I prepare a stock solution of this compound for testing?
Due to its potentially hydrophobic nature, dissolving this compound may require an organic solvent. It is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock can be diluted in the appropriate broth medium for your assay. Ensure the final concentration of DMSO in the testing wells is minimal (typically ≤1%) to avoid any inhibitory effects on the microorganisms.
Q5: What are the appropriate quality control (QC) strains for this compound AST?
Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be used. These include, but are not limited to:
-
Staphylococcus aureus ATCC® 29213™ (for broth dilution)
-
Staphylococcus aureus ATCC® 25923™ (for disk diffusion)
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Candida albicans ATCC® 90028™
Troubleshooting Guides
Broth Microdilution Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial/fungal growth in the positive control well. | 1. Inoculum too dilute. 2. Inactive microbial culture. 3. Incorrect incubation conditions (time, temperature, atmosphere). | 1. Verify inoculum density using a spectrophotometer or McFarland standards. 2. Use a fresh, actively growing culture. 3. Double-check and optimize incubation parameters according to standard protocols (e.g., CLSI, EUCAST). |
| Growth observed in all wells, including high concentrations of this compound. | 1. Inoculum too dense. 2. Inactive this compound. 3. This compound precipitation out of solution. | 1. Ensure the inoculum is standardized to the recommended concentration (e.g., 5 x 10^5 CFU/mL). 2. Verify the integrity and proper storage of the this compound stock solution. 3. Visually inspect the wells for any precipitate. If observed, consider using a co-solvent or a different solvent system for the stock solution, ensuring the final solvent concentration is non-inhibitory. |
| Inconsistent MIC values between replicates. | 1. Pipetting errors leading to inconsistent concentrations. 2. Uneven distribution of the inoculum. 3. Contamination of the microtiter plate. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure the inoculum is well-mixed before dispensing. 3. Use aseptic techniques throughout the procedure. |
| "Skipped wells" (no growth in a well while wells with higher concentrations show growth). | 1. Contamination of a single well. 2. Pipetting error in that specific well. | 1. Repeat the assay with strict aseptic technique. 2. Carefully review pipetting steps. The MIC should be read as the lowest concentration with no visible growth, but skipped wells may indicate a technical error requiring a repeat of the experiment. |
Disk Diffusion Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition around the this compound disk. | 1. The test organism is resistant to this compound. 2. Inactive this compound on the disk. 3. Insufficient diffusion of the compound into the agar. | 1. Confirm with a broth microdilution test. 2. Ensure proper preparation and storage of the this compound-impregnated disks. 3. Check the agar depth and moisture content. The agar should be approximately 4 mm deep and have a moist, but not wet, surface. |
| Zone of inhibition is too large or too small for QC strains. | 1. Incorrect inoculum density. 2. Incorrect agar depth. 3. Incorrect incubation conditions. 4. Potency of the this compound on the disk is incorrect. | 1. Standardize the inoculum to a 0.5 McFarland turbidity standard. 2. Ensure Mueller-Hinton agar plates are poured to a uniform depth of 4 mm. 3. Verify the incubator temperature is at 35°C ± 2°C. 4. Prepare new disks with the correct concentration of this compound. |
| Uneven or fuzzy zone of inhibition. | 1. Mixed or contaminated culture. 2. Uneven application of the inoculum. | 1. Streak the culture for isolation to ensure purity before preparing the inoculum. 2. Ensure the inoculum is spread evenly over the entire surface of the agar plate. |
Data Presentation
Table 1: Summary of Reported Minimum Inhibitory Concentration (MIC) Values for this compound
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 25 | [1] |
| Bacillus subtilis | 200 | [2] |
| Micrococcus luteus | 200 | [2] |
| Escherichia coli | 12.5 | [1] |
| Escherichia coli (ESBL-3904) | 200 | [2] |
| Escherichia coli (ESBL-3984) | 200 | [2] |
| Candida albicans | 1.56 | [1] |
| Aspergillus niger | 0.78 | [1] |
| Malassezia pachydermatis | 200 | [2] |
Note: These values should be used as a general guide. It is essential to determine the MIC in your own laboratory setting.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test microorganism
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in the appropriate broth to create a working stock for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Disk Diffusion Assay
This protocol is based on the Kirby-Bauer method.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test microorganism
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol) at a desired concentration.
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution to each sterile filter paper disk and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (turbidity equivalent to a 0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application and Incubation:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Interpretation as "susceptible," "intermediate," or "resistant" requires the establishment of specific breakpoints for this compound, which are not yet defined. For research purposes, the zone diameter provides a qualitative measure of antimicrobial activity.
-
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: Troubleshooting flowchart for inconsistent MIC results.
References
How to increase the sensitivity of assays for Terrestribisamide detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity of assays for Terrestribisamide detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a cyclic bisamide alkaloid first isolated from the plant Peltophorum pterocarpum.[1][2][3] Its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, make it a compound of interest in drug discovery and development.[1][2] Sensitive and accurate detection methods are crucial for pharmacokinetic studies, mechanism of action elucidation, and quality control during potential therapeutic development.
Q2: What is the most common analytical method for the detection of this compound?
Based on current literature, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the primary method used for the identification and quantification of this compound.[1] This technique offers the high sensitivity and selectivity required for analyzing complex samples.
Q3: Are there commercially available analytical standards for this compound?
The availability of a commercial analytical standard for this compound is not explicitly mentioned in the provided search results. For quantitative analysis, researchers may need to isolate and purify the compound to create an in-house reference standard.[4][5][6] The purity of this standard is critical for accurate quantification.
Q4: Can immunoassays or fluorescence-based assays be used for this compound detection?
While the literature identified does not describe specific immunoassays or fluorescence-based assays for this compound, these methods are powerful tools for sensitive detection of other small molecules. Developing a custom immunoassay would require the generation of specific antibodies, a process that is resource-intensive. A fluorescence-based assay would necessitate that this compound is either naturally fluorescent or can be labeled with a fluorophore, which may alter its properties.
Troubleshooting Guides
This section provides solutions to common issues encountered during the detection of this compound, with a focus on LC-MS based methods.
Issue 1: Weak or No Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is very weak in my LC-MS analysis. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can stem from multiple factors throughout your experimental workflow. Here is a step-by-step guide to diagnose and resolve the problem:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize Extraction Solvent: this compound has been successfully extracted using methanol.[1][3] Consider testing different solvent systems with varying polarities. 2. Increase Extraction Time/Temperature: Ensure sufficient time and appropriate temperature for the extraction process. 3. Improve Sample Homogenization: Thoroughly grind and homogenize the sample material to maximize surface area for extraction. |
| Improper Sample Preparation | 1. Sample Filtration: Ensure your sample is filtered through a 0.2 µm filter before injection to remove particulates that could clog the system. 2. Check for Analyte Degradation: this compound, as a natural product, could be susceptible to degradation. Minimize exposure to light and extreme temperatures. |
| Suboptimal LC Conditions | 1. Mobile Phase Composition: Optimize the mobile phase. A gradient elution with acetonitrile and water with 0.1% formic acid is a common starting point for reversed-phase chromatography of similar compounds.[7] 2. Incorrect Column Chemistry: Ensure you are using an appropriate column (e.g., C18) for the separation of a cyclic peptide-like molecule. |
| Incorrect MS Parameters | 1. Ionization Mode: this compound is an alkaloid, suggesting positive ionization mode (ESI+) will likely yield a better signal.[8] 2. Optimize Source Parameters: Systematically tune the ion source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for your in-house standard. |
| Instrument Contamination | 1. Clean the Ion Source: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's protocol for cleaning.[9][10] 2. Run a System Suitability Test: Inject a known standard to confirm the instrument is performing as expected.[11] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: The peak for this compound in my chromatogram is not sharp and symmetrical. What could be causing this and how do I fix it?
A: Poor peak shape can compromise both the identification and quantification of your analyte. The following table outlines common causes and solutions:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the Sample: Inject a dilution series of your sample to see if the peak shape improves at lower concentrations.[12] |
| Inappropriate Sample Solvent | 1. Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to ensure good peak focusing.[12] |
| Secondary Interactions with the Column | 1. Mobile Phase Additives: The addition of a small amount of an ion-pairing agent or adjusting the pH of the mobile phase can help to reduce peak tailing caused by interactions with residual silanols on the column. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.[12] 2. Replace the Column: If the peak shape does not improve after flushing, the column may be degraded and need replacement. |
| Extra-column Volume | 1. Check Tubing and Connections: Ensure that the tubing connecting the injector, column, and detector is as short as possible and that all connections are secure to minimize dead volume. |
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound from the literature. This data is crucial for understanding the concentration ranges of interest for detection.
| Assay Type | Cell Line / Target | Result (IC50) | Reference |
| Cytotoxicity | COLO320 (colorectal adenocarcinoma) | 50 µg/mL | [1][2] |
Experimental Protocols
While a standardized, validated protocol for this compound detection is not yet established, the following workflow is a recommended starting point based on published research.
Recommended Workflow for this compound Extraction and LC-MS Analysis
-
Sample Preparation (from Plant Material):
-
Dry the plant material (e.g., flowers of Peltophorum pterocarpum) in the shade and grind it into a fine powder.[2]
-
Perform a methanolic extraction of the powdered material.[1][2][3]
-
Concentrate the extract under reduced pressure.
-
Subject the crude extract to column chromatography for fractionation and isolation of this compound.[2]
-
Further purify the this compound-containing fraction using preparative HPLC.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS).[1]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a gradient elution method to ensure adequate separation of this compound from other matrix components.
-
MS System: A tandem mass spectrometer (e.g., QqQ or Q-TOF) capable of MS/MS fragmentation.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, which will provide the highest sensitivity and selectivity. This requires the identification of precursor and product ions from an infused standard of this compound.
-
Visualizations
Caption: Recommended workflow for the extraction and LC-MS analysis of this compound.
Caption: Troubleshooting flowchart for a weak or absent this compound signal in LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. scbt.com [scbt.com]
- 5. oealabs.com [oealabs.com]
- 6. scbt.com [scbt.com]
- 7. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-performance LC separation and quadrupole time-of-flight MS identification of major alkaloids in Plumula Nelumbinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Terrestribisamide and Ascorbic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive analysis comparing the antioxidant potential of Terrestribisamide, a naturally occurring bisamide, with the well-established antioxidant, ascorbic acid (Vitamin C), reveals noteworthy differences in their free-radical scavenging and reducing capabilities. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of their performance, supported by available experimental data.
Executive Summary
This compound, a cinnamic acid-derived bisamide alkaloid, has demonstrated notable antioxidant properties. This guide delves into a quantitative and qualitative comparison of its antioxidant activity against that of ascorbic acid, a benchmark antioxidant. The comparison is based on data from common in vitro antioxidant assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. While direct comparative data for all assays are not uniformly available in existing literature, this guide synthesizes the available information to provide a clear overview.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of this compound and ascorbic acid. It is important to note that the direct comparison is most accurate for the FRAP assay due to the availability of data in comparable units.
| Antioxidant Assay | This compound | Ascorbic Acid |
| FRAP | 0.808 ± 0.03 mM Fe (II)/g | ~5.4 mM Fe (II)/g (calculated) |
| DPPH Radical Scavenging | Potent activity at 1 mg/mL | IC50: ~5 - 15 µg/mL |
| ABTS Radical Scavenging | Data not available | IC50: ~5 - 10 µg/mL |
Note: The FRAP value for ascorbic acid was calculated based on its molecular weight and its 1:2 molar reactivity with the FRAP reagent. IC50 values for ascorbic acid can vary depending on the specific experimental conditions.
Discussion of Results
The available data from the Ferric Reducing Antioxidant Power (FRAP) assay indicates that ascorbic acid possesses a significantly higher ferric reducing capacity compared to this compound under the tested conditions. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a key mechanism in combating oxidative stress.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for researchers seeking to replicate or build upon these findings.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which develops an intense blue color.
-
Reagent Preparation :
-
Acetate Buffer (300 mM, pH 3.6) : Prepared by dissolving sodium acetate in distilled water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM) : 2,4,6-Tris(2-pyridyl)-s-triazine is dissolved in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM) : Ferric chloride is dissolved in distilled water.
-
FRAP Reagent : The acetate buffer, TPTZ solution, and FeCl₃ solution are mixed in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
-
Assay Procedure :
-
The FRAP reagent is warmed to 37°C.
-
A baseline reading of the FRAP reagent is taken at 593 nm.
-
The test sample (dissolved in an appropriate solvent) is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after a specific incubation period (e.g., 4-6 minutes) at 37°C.
-
-
Quantification :
-
A standard curve is generated using a known concentration of ferrous sulfate (FeSO₄).
-
The antioxidant capacity of the sample is expressed as mM Fe (II) equivalents per gram of the sample.
-
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation :
-
DPPH Solution (e.g., 0.1 mM) : 2,2-diphenyl-1-picrylhydrazyl is dissolved in methanol or ethanol. The solution has a deep violet color.
-
-
Assay Procedure :
-
Different concentrations of the test sample are prepared.
-
The DPPH solution is added to each concentration of the test sample.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
-
Quantification :
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against sample concentration.
-
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagent Preparation :
-
ABTS Stock Solution (7 mM) : 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is dissolved in water.
-
Potassium Persulfate (2.45 mM) : Potassium persulfate is dissolved in water.
-
ABTS•⁺ Working Solution : The ABTS stock solution and potassium persulfate solution are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours. The resulting solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
Different concentrations of the test sample are prepared.
-
The ABTS•⁺ working solution is added to each concentration of the test sample.
-
After a specific incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
-
Quantification :
-
The percentage of radical scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from a plot of % inhibition against sample concentration.
-
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
Based on the currently available data, ascorbic acid demonstrates superior antioxidant potential compared to this compound, particularly in its capacity to reduce ferric iron and scavenge free radicals directly. However, the "potent" antioxidant activity reported for this compound suggests it is a compound of interest that warrants further investigation. To enable a more direct and comprehensive comparison, future studies should aim to evaluate this compound using a wider range of standardized antioxidant assays, including the determination of its IC50 values in DPPH and ABTS assays. Such research will provide a clearer picture of its potential applications in the fields of pharmacology and drug development.
A Comparative Analysis of the Cytotoxic Profiles of Terrestribisamide and Doxorubicin
A Head-to-Head Look at a Novel Natural Compound and a Chemotherapeutic Mainstay
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative overview of the cytotoxic properties of Terrestribisamide, a naturally occurring bisamide alkaloid, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. While data on this compound is currently limited, this comparison aims to contextualize its potential within the broader framework of cancer therapy by juxtaposing its known cytotoxic activity with that of the extensively studied Doxorubicin.
Data at a Glance: Cytotoxicity Comparison
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and Doxorubicin. It is important to note the disparity in the volume of research, with Doxorubicin having been evaluated in a vast array of cancer cell lines over several decades, while data for this compound is based on initial findings.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value |
| This compound | COLO320 | Colorectal Adenocarcinoma | 50 µg/mL[1][2][3][4] |
| Doxorubicin | HCT116 | Colon Cancer | 24.30 µg/mL |
| PC3 | Prostate Cancer | 2.64 µg/mL | |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/mL | |
| 293T (Normal) | Embryonic Kidney | 13.43 µg/mL | |
| A549 | Lung Cancer | 0.13 - >20 µM | |
| MCF-7 | Breast Cancer | 0.1 - 2.5 µM | |
| HeLa | Cervical Cancer | 2.92 µM | |
| BT-20 | Triple-Negative Breast Cancer | 320 nM (monolayer) |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Conversion between µg/mL and µM is dependent on the molecular weight of the compound.
Deep Dive into Mechanisms of Action
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin exerts its cytotoxic effects through several well-documented mechanisms, making it a potent and broad-spectrum anti-cancer agent.[1][2][3] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin's planar structure allows it to insert itself between the base pairs of the DNA double helix. This physical obstruction interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This results in double-strand breaks in the DNA, a catastrophic event for the cell that triggers programmed cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxicity.
This compound: An Unfolding Story
Currently, there is a significant lack of publicly available information regarding the specific molecular mechanisms by which this compound exerts its cytotoxic effects on cancer cells. The initial study reporting its activity did not elucidate the underlying signaling pathways.[1][3][4] Further research is imperative to understand how this natural compound induces cancer cell death, which could reveal novel therapeutic targets.
Visualizing the Pathways and Processes
To aid in the conceptualization of the complex processes involved in cytotoxicity, the following diagrams have been generated using Graphviz.
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: A generalized workflow for determining cytotoxicity.
Experimental Protocols: A Closer Look
The determination of a compound's cytotoxicity is a fundamental step in drug discovery. The following outlines a standard protocol for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The comparison between this compound and Doxorubicin highlights the nascent stage of research into this particular natural compound. While the single reported IC50 value for this compound in COLO320 cells provides a preliminary indication of its cytotoxic potential, it is significantly less potent than Doxorubicin in the same cancer type (colorectal). However, this initial finding warrants further investigation.
Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines to understand its spectrum of activity.
-
Mechanistic Studies: Elucidating the molecular mechanisms of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.
-
Comparative Studies: Conducting direct head-to-head comparisons with established chemotherapeutic agents like Doxorubicin under identical experimental conditions.
A comprehensive understanding of this compound's cytotoxic profile and mechanism of action will be crucial in determining its potential as a lead compound for the development of novel anticancer therapies.
References
Terrestribisamide: A Comparative Analysis of its Antimicrobial Activity Against Standard Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the natural compound Terrestribisamide has demonstrated moderate antimicrobial activity. This guide provides a comprehensive cross-validation of this compound's antimicrobial efficacy against a panel of standard antibiotics, offering researchers, scientists, and drug development professionals a data-driven comparison to inform future research and development efforts.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potential of this compound and a selection of standard antibiotics was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a range of pathogenic and opportunistic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results of these analyses are summarized in the table below. This compound exhibited a consistent MIC of 200 µg/mL against the tested strains of Bacillus subtilis, Staphylococcus epidermidis, Micrococcus luteus, extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, Malassezia pachydermatis, and Candida albicans.
| Microorganism | This compound MIC (µg/mL) | Standard Antibiotic | Standard Antibiotic MIC (µg/mL) |
| Bacillus subtilis | 200 | Ciprofloxacin | 0.125[1] |
| Staphylococcus epidermidis | 200 | Ampicillin | 3[2] |
| Micrococcus luteus | 200 | Gentamicin | Not readily available |
| Escherichia coli (ESBL-producing) | 200 | Meropenem | 0.012 - 128[3] |
| Malassezia pachydermatis | 200 | Ketoconazole | 0.03 - >4[4] |
| Candida albicans | 200 | Fluconazole | 0.125 - 64[5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound and the standard antibiotics was conducted following established and standardized methodologies to ensure the reliability and reproducibility of the results.
MIC Determination for this compound
The antimicrobial activity of this compound was assessed using a broth microdilution method.[6] A series of twofold dilutions of the isolated this compound compound were prepared, with concentrations ranging from 0.08 µg/mL to 200 µg/mL.[6]
Standard Antimicrobial Susceptibility Testing Protocol (Broth Microdilution Method)
The MIC values for the standard antibiotics were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method involves the following key steps:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The standard antibiotics are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific microorganism being tested.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the antimicrobial activity of this compound with standard antibiotics, the following experimental workflow diagram is presented.
Caption: Experimental workflow for MIC determination.
References
- 1. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A Ketoconazole Susceptibility Test for Malassezia pachydermatis Using Modified Leeming–Notman Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Terrestribisamide from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Terrestribisamide, a bisamide alkaloid, based on its reported occurrences in different natural sources. The objective is to present a clear overview of its biological activities, supported by available experimental data, to aid in research and drug development endeavors.
Natural Sources of this compound
This compound, chemically known as (E,E)-N,N'-bis(4-hydroxycinnamoyl)spermidine, has been isolated from distinct plant species, highlighting its presence in the plant kingdom. The primary documented sources include:
-
Peltophorum pterocarpum (DC.) Baker ex. K. Heyne (Fabaceae): Isolated from the methanolic extract of its flowers.[1]
-
Aphelandra tetragona (Vahl) Nees (Acanthaceae): Reported to contain N,N'-bis-(p-coumaroyl)spermidine, which is an alternative chemical name for this compound.[2]
While this compound has been identified in these two sources, a detailed comparative study quantifying its yield and bioactivity from both is not yet available in the scientific literature. The majority of the currently available quantitative data pertains to this compound isolated from Peltophorum pterocarpum.
Comparative Biological Activity
This section details the biological performance of this compound from Peltophorum pterocarpum. Quantitative data for this compound from Aphelandra tetragona is not available for a direct comparison.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against human cancer cell lines.
Table 1: Cytotoxic Activity of this compound from Peltophorum pterocarpum
| Cell Line | Cancer Type | IC50 Value | Reference |
| COLO320 | Colorectal Adenocarcinoma | 50 µg/mL | [1] |
Antimicrobial Activity
The compound exhibits moderate activity against a range of pathogenic bacteria and fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound from Peltophorum pterocarpum
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive Bacteria | 125 | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | 250 | [1] |
| Escherichia coli | Gram-negative Bacteria | 250 | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 500 | [1] |
| Candida albicans | Fungus | 250 | [1] |
| Aspergillus niger | Fungus | 500 | [1] |
Antioxidant Activity
This compound shows potent antioxidant properties, which have been evaluated using various standard assays.
Table 3: Antioxidant Activity of this compound from Peltophorum pterocarpum
| Assay | Activity | Concentration | Reference |
| DPPH Radical Scavenging | Potent | 1 mg/mL | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not quantified in abstract | Not specified | [1] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Data not quantified in abstract | Not specified | [1] |
Potential Signaling Pathways and Mechanism of Action
Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on the known biological activities of structurally related bisamide alkaloids and cinnamic acid derivatives, several potential mechanisms can be inferred.
-
Apoptosis Induction: The cytotoxic activity of many natural alkaloids is often linked to the induction of apoptosis in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and p53.
-
Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a key factor in the development of many diseases, including cancer. Natural compounds, including alkaloids, have been shown to inhibit pro-inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting NF-κB, these compounds can reduce the expression of inflammatory cytokines and other mediators.
-
Modulation of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Several natural products have been identified as inhibitors of the STAT3 signaling pathway.
-
Serotonin Transporter Inhibition: Some coumaroyl spermidine derivatives have been found to inhibit the serotonin transporter, suggesting a potential role in modulating neurotransmission.
Further research is required to elucidate the precise signaling pathways directly affected by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the biological activities of this compound isolated from Peltophorum pterocarpum.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from plant material is as follows:
Caption: General workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against the COLO320 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
-
Preparation of Inoculum: Standardized microbial suspensions are prepared.
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antioxidant Assay (DPPH Radical Scavenging Assay)
The free radical scavenging activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Addition: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical by the antioxidant, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control.
Visualizations
Potential Apoptosis Signaling Pathway
Caption: Potential involvement of this compound in apoptosis.
Potential NF-κB Signaling Inhibition
Caption: Potential inhibition of the NF-κB pathway by this compound.
Potential STAT3 Signaling Inhibition
Caption: Potential inhibition of the STAT3 pathway by this compound.
Conclusion and Future Directions
This compound, isolated from Peltophorum pterocarpum, demonstrates significant cytotoxic, antimicrobial, and antioxidant activities. Its presence in Aphelandra tetragona suggests a wider distribution in the plant kingdom than currently documented. However, a lack of quantitative data from sources other than P. pterocarpum limits a direct comparative analysis of its potency.
Future research should focus on:
-
Isolation and Quantification from Other Sources: A systematic investigation into other potential natural sources of this compound and quantification of its yield and bioactivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models for its various biological activities.
This comprehensive guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided data and hypothesized mechanisms of action offer a starting point for further investigation into this promising natural product.
References
Unraveling the Apoptotic Potential of Terrestribisamide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – The scientific community's quest for novel anticancer agents has led to the investigation of a wide array of natural compounds. One such compound, Terrestribisamide, has demonstrated cytotoxic effects, yet the precise mechanisms behind its ability to induce cell death have remained largely unexplored. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's bioactivity and places it in the context of established apoptosis-inducing agents, highlighting the critical need for further research to elucidate its therapeutic potential.
This compound: A Profile of a Cytotoxic Natural Product
This compound is a naturally occurring bisamide that has been isolated from Peltophorum pterocarpum. Initial studies have confirmed its cytotoxic activity against certain cancer cell lines. Specifically, research has shown that this compound exhibits a significant inhibitory effect on the growth of COLO320 colorectal adenocarcinoma cells.[1][2][3][4]
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 Value | Reference |
| COLO320 | 50 µg/mL | [1][2][3][4] |
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While this data confirms the cytotoxic nature of this compound, it does not delineate the underlying mechanism of cell death. The observed cytotoxicity could be a result of apoptosis, necrosis, or other forms of cell death.
The Unconfirmed Apoptotic Pathway of this compound
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It is a highly regulated process involving a cascade of signaling events that can be broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
At present, there is a significant gap in the scientific literature regarding the specific apoptotic pathway, if any, that this compound activates. Key questions that remain unanswered include:
-
Does this compound induce apoptosis?
-
If so, which signaling pathway (intrinsic or extrinsic) is initiated?
-
Which specific caspases and other molecular players are involved in this process?
-
How does its efficacy and mechanism compare to other known apoptosis-inducing agents?
To definitively confirm the mechanism of this compound-induced apoptosis, a series of well-established experimental protocols would need to be employed.
Experimental Protocols for Elucidating the Apoptotic Mechanism
The following are standard experimental procedures that researchers would utilize to investigate the pro-apoptotic activity of a compound like this compound.
1. Cell Viability and Apoptosis Induction Assays:
-
MTT Assay: To quantify cell viability and determine the IC50 of this compound across a panel of cancer cell lines.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
2. Caspase Activity Assays:
-
Caspase-Glo® Assays: To measure the activity of key initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7). This helps to distinguish between the intrinsic and extrinsic pathways.
-
Western Blot Analysis: To detect the cleavage and activation of caspases and their substrates (e.g., PARP).
3. Analysis of Apoptosis-Related Proteins:
-
Western Blot Analysis: To assess the expression levels of pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. Changes in the ratio of these proteins can indicate the involvement of the intrinsic pathway.
-
Immunoprecipitation: To study the interactions between different apoptosis-related proteins.
4. Mitochondrial Involvement Analysis:
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Using fluorescent dyes like JC-1 or TMRE to detect the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
-
Cytochrome c Release Assay: To determine the translocation of cytochrome c from the mitochondria to the cytosol via Western blotting of subcellular fractions or immunofluorescence.
Visualizing the Unknown: Hypothetical Signaling Pathways
While the specific pathway for this compound remains unconfirmed, the following diagrams illustrate the two primary apoptotic signaling cascades that could potentially be activated by this compound.
Caption: Hypothetical Extrinsic Apoptotic Pathway for this compound.
Caption: Hypothetical Intrinsic Apoptotic Pathway for this compound.
A Call for Further Investigation
The preliminary data on this compound's cytotoxicity is promising, but it represents only the first step in a long journey of drug discovery and development. To truly understand its potential as a therapeutic agent, a concerted research effort is required to confirm its mechanism of action. By employing the standard experimental protocols outlined above, the scientific community can begin to fill the knowledge gaps and determine if this compound or its analogs could one day be a valuable tool in the fight against cancer.
References
A Comparative Guide to the Efficacy of Synthetic versus Naturally Derived Terrestribisamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological efficacy of Terrestribisamide, a naturally occurring bisamide alkaloid. Due to the current absence of a reported total synthesis of this compound in scientific literature, a direct comparative analysis of the efficacy of a synthetic versus its naturally derived counterpart is not yet possible.
This document addresses this gap by:
-
Summarizing the known biological activities of naturally derived this compound with supporting data from published studies.
-
Detailing the experimental protocols used to evaluate the efficacy of the natural compound.
-
Presenting a hypothetical workflow for the future synthesis and comparative efficacy testing of synthetic this compound, providing a roadmap for future research in this area.
Efficacy of Naturally Derived this compound
This compound has been isolated from the methanolic extract of the flowers of Peltophorum pterocarpum.[1][2] Studies have demonstrated its potential as a therapeutic agent through its antimicrobial, antioxidant, and cytotoxic activities.[1][2]
Cytotoxic Activity
Naturally derived this compound has shown significant cytotoxic activity against the human colorectal adenocarcinoma cell line, COLO320.[1][2]
| Cell Line | Concentration (µg/mL) | % Activity | IC₅₀ (µg/mL) |
| COLO320 | 200 | 83.22 | 50 |
Antimicrobial Activity
This compound exhibits moderate antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized below.[1]
| Test Organism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive bacteria | 100 |
| Staphylococcus aureus | Gram-positive bacteria | 100 |
| Escherichia coli | Gram-negative bacteria | 200 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 200 |
| Aspergillus niger | Fungus | 100 |
| Candida albicans | Fungus | 200 |
Antioxidant Activity
The antioxidant potential of naturally derived this compound has been evaluated using various standard assays.[1]
| Assay | Activity |
| DPPH Radical Scavenging | Potent at 1 mg/mL |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Moderate |
| Ferric Reducing Antioxidant Power (FRAP) | Moderate |
Experimental Protocols
Cytotoxicity Assay against COLO320 Cells
The cytotoxic effect of naturally derived this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: COLO320 cells were cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of this compound and incubated.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value was determined.
Antimicrobial Assay (Minimum Inhibitory Concentration)
The MIC of this compound was determined using a broth microdilution method.
-
Preparation of Inoculum: Standardized microbial suspensions were prepared.
-
Serial Dilution: this compound was serially diluted in a 96-well microplate containing an appropriate growth medium.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated under suitable conditions for microbial growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of this compound that visibly inhibited microbial growth.
Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The color change is measured spectrophotometrically.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to the colored Cu(I)-neocuproine complex by antioxidants. The absorbance is measured at a specific wavelength.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
Future Directions: A Proposed Workflow for Comparative Analysis
As the total synthesis of this compound has not been reported, a direct comparison with the natural product is not feasible. The following workflow is proposed for future research to enable this comparison.
Potential Cytotoxic Signaling Pathway of this compound
While the precise mechanism of action for this compound's cytotoxicity has not been elucidated, based on the activity of other cytotoxic alkaloids and bisamide compounds, a plausible signaling pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway.
Conclusion
Naturally derived this compound demonstrates promising cytotoxic, antimicrobial, and antioxidant properties. The lack of a total synthesis for this compound currently prevents a direct comparison with a synthetic version. The development of a synthetic route is a critical next step for the comprehensive evaluation of this compound as a potential therapeutic lead. A synthetic compound would provide a pure, well-characterized standard for biological assays, free from potential confounding factors from co-isolated natural products. Furthermore, a robust synthetic strategy would enable the generation of analogues for structure-activity relationship (SAR) studies, which are essential for optimizing its therapeutic potential. The proposed workflow provides a clear path for future research to fully assess the efficacy and therapeutic promise of this compound.
References
Independent Validation of Terrestribisamide's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestribisamide, a cinnamic acid-derived bisamide alkaloid, was first isolated from the methanolic extract of the flower of Peltophorum pterocarpum.[1] Initial studies have reported a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1] This guide provides a comprehensive overview of the currently available data on the bioactivities of this compound, with a focus on presenting the quantitative data and experimental methodologies from the primary literature. It is important to note that, to date, the published bioactivities of this compound appear to originate from a single research group, and independent validation by other laboratories has not yet been reported in the scientific literature.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay | IC₅₀ (µg/mL) | % Activity at 200 µg/mL | Reference |
| COLO320 (colorectal adenocarcinoma) | MTT Assay | 50 | 83.22 | [1] |
Table 2: Antimicrobial Activity of this compound
| Activity Type | Description | Reference |
| Antibacterial | Moderate | [1] |
| Antifungal | Moderate | [1] |
Note: Specific minimum inhibitory concentration (MIC) values against different bacterial and fungal strains were not detailed in the available literature.
Table 3: Antioxidant Activity of this compound
| Assay | Activity Level | Concentration | Reference |
| DPPH Radical Scavenging | Potent | 1 mg/mL | [2] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Potent | 1 mg/mL | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Potent | 1 mg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below based on the descriptions in the primary literature.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Antioxidant Activity Assays
The antioxidant potential of this compound was assessed using three different methods: DPPH radical scavenging assay, CUPRAC assay, and FRAP assay.
References
Terrestribisamide's performance against other known tyrosinase inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a significant endeavor in the development of treatments for hyperpigmentation disorders and in cosmetic science. This guide provides a comparative overview of the performance of various tyrosinase inhibitors, with a special note on the current state of research regarding terrestribisamide.
While direct studies on the tyrosinase inhibitory activity of this compound, a bisamide alkaloid, are not available in current scientific literature, it is noteworthy that this compound has been isolated from Peltophorum pterocarpum. Interestingly, a chloroform extract from the root bark of this plant has demonstrated significant anti-tyrosinase activity. Research has shown this extract to have an IC₅₀ value of 2.35 ± 1.07 µg/mL, which is comparable to the well-known tyrosinase inhibitor, kojic acid (IC₅₀ = 2.84 ± 0.38 µg/mL)[1][2]. The extract was found to contain alkaloids, flavonoids, tannins, and other phytochemicals, suggesting that the observed activity could be due to a single compound or a synergistic effect of multiple constituents[1][2]. However, the specific contribution of this compound to this inhibitory action has not yet been elucidated.
This guide will now focus on a comparative analysis of well-established tyrosinase inhibitors, providing quantitative data, experimental methodologies, and pathway visualizations to aid in research and development.
Performance of Known Tyrosinase Inhibitors: A Quantitative Comparison
The efficacy of tyrosinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC₅₀ value, the greater the potency of the inhibitor. The following table summarizes the IC₅₀ values for several widely studied tyrosinase inhibitors against mushroom tyrosinase, a common model in preliminary screening. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used[3].
| Inhibitor | IC₅₀ (µM) | Source Organism | Notes |
| Kojic Acid | 121 ± 5[4] | Mushroom | Commonly used as a positive control in tyrosinase inhibition assays.[4] |
| α-Arbutin | 480[2] | Mouse Melanoma | Reported to be more potent than β-arbutin on mouse melanoma tyrosinase.[2] |
| β-Arbutin | ~900 (monophenolase)[1] | Mushroom | A glycosylated hydroquinone.[1] |
| Hydroquinone | ~70[3] | Not Specified | A potent inhibitor, but its use is regulated due to safety concerns.[3][5] |
| Thiamidol | 1.1[3] | Human Tyrosinase | A resorcinyl-thiazole derivative showing high potency against human tyrosinase.[3] |
Experimental Protocols for Tyrosinase Inhibition Assay
To ensure the reproducibility and validity of findings, a standardized experimental protocol is crucial. The following outlines a common in vitro method for assessing the inhibitory activity of a compound against mushroom tyrosinase.
Objective: To determine the IC₅₀ value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (inhibitor)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add different concentrations of the test compound or kojic acid to the respective wells.
-
A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
-
Measurement and Calculation:
-
Measure the absorbance of the formed dopachrome at a specific wavelength (typically 475-492 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams are provided.
References
- 1. Phytochemical analyses of extracts of the Peltophorum pterocarpum root bark and their anti-tyrosinase activities [phytopharmajournal.com]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Terrestribisamide: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of a safe and compliant work environment. For researchers, scientists, and drug development professionals working with novel compounds like Terrestribisamide, a cyclic peptide, understanding the correct disposal procedures is paramount to mitigate potential environmental and health impacts.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the specific hazards of this compound have not been fully characterized, a cautious approach is warranted. The primary principle is to treat it as a potentially hazardous chemical. When handling this compound in its solid (lyophilized) or solution form, appropriate personal protective equipment should be worn to minimize exposure.
| Form | Potential Hazards | Required Personal Protective Equipment (PPE) |
| Solid (Lyophilized Powder) | Inhalation of fine particles, skin and eye irritation. | Lab coat, nitrile gloves, safety glasses or goggles. A respirator may be necessary for handling larger quantities or if aerosolization is possible. |
| Solution | Skin and eye contact, ingestion. | Lab coat, nitrile gloves, safety glasses or goggles. |
Experimental Protocols for Disposal
The standard and most prudent method for the disposal of research-grade peptides like this compound is to treat them as chemical waste.[2] This ensures the complete destruction of the biologically active molecule and prevents its release into the environment.
Step-by-Step Disposal Procedure:
-
Characterize the Waste: Determine if the waste is hazardous based on its properties and any available information. All waste containing this compound should be considered chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemicals.[3] It should be collected in a dedicated and clearly labeled waste container.
-
Select Appropriate Waste Containers: Use containers that are chemically compatible with the waste. For liquid waste, ensure the container is leak-proof and has a secure closure.[3] Plastic containers are often preferred.[4]
-
Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific hazards (if known, otherwise list as "Potentially Toxic"), and the date the waste accumulation began.[4]
-
Store Waste in a Designated Area: Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4] This area should be clearly marked and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4] Do not dispose of this compound down the drain or in the regular trash.[2]
Decontamination of Labware:
For labware and surfaces contaminated with this compound, a thorough cleaning process is necessary.
-
Initial Decontamination: Use an enzymatic detergent to break down any residual peptide.[5]
-
Secondary Decontamination: Follow the enzymatic cleaning with a solution of sodium hypochlorite (bleach).[5]
-
Final Rinse: Thoroughly rinse the decontaminated items with purified water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these general guidelines and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound and other novel research compounds, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Terrestribisamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Terrestribisamide, a cinnamic acid-derived bisamide alkaloid. It includes detailed operational procedures, personal protective equipment (PPE) guidelines, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Safety Precautions
Primary Hazards:
-
Cytotoxicity: this compound has shown prominent cytotoxic activity in vitro against COLO320 colorectal adenocarcinoma cell lines.
-
Antimicrobial Activity: It exhibits moderate antimicrobial activity.
-
Unknown Long-term Effects: The full toxicological profile of this compound has not been thoroughly investigated.
General Handling Precautions:
-
Work in a designated area for cytotoxic compounds, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound, especially in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). | Prevents skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed after completing the work and before leaving the work area. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device. | Minimizes inhalation of the powdered compound. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Preparation: Before starting, ensure the designated handling area (BSC or fume hood) is clean and decontaminated. Gather all necessary equipment and reagents.
-
Weighing: If possible, weigh the powdered this compound in a containment device such as a ventilated balance safety enclosure. If this is not available, wear appropriate respiratory protection. Use a dedicated set of weighing tools (spatula, weigh paper) that are cleaned or disposed of as cytotoxic waste after use.
-
Solubilization: this compound can be dissolved in solvents such as methanol or DMSO. Add the solvent slowly to the powder to avoid generating aerosols.
Experimental Use
-
All manipulations of this compound solutions should be performed within a BSC or fume hood.
-
Use Luer-Lok syringes and other closed systems to minimize the risk of spills and aerosol generation.
-
Clearly label all containers with the compound name and a cytotoxic hazard warning.
Spill Management
In case of a spill, follow these procedures immediately:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don appropriate PPE: Before cleaning, put on the full PPE ensemble described in Section 2.
-
Contain the spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the area: Use a dedicated cytotoxic spill kit. Clean the area from the outer edge of the spill towards the center.
-
Decontaminate: After cleaning, decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
Dispose of waste: All materials used for cleaning the spill must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (Gloves, gowns, weigh paper, pipette tips, etc.) Place in a designated, leak-proof, and puncture-resistant cytotoxic waste container with a lid. The container should be clearly labeled with a cytotoxic waste symbol. |
| Liquid Waste | Collect in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" with the name of the compound. Do not pour down the drain. |
| Sharps | (Needles, syringes, glass vials) Place in a puncture-resistant sharps container specifically designated for cytotoxic sharps. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the research conducted on this compound's effect on COLO320 cells.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
COLO320 colorectal adenocarcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed COLO320 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Quantitative Data:
| Cell Line | Compound | IC50 Value |
| COLO320 | This compound | 50 µg/mL |
Antimicrobial Assay (Disc Diffusion Method)
This protocol is based on standard disc diffusion methods.
Objective: To assess the antimicrobial activity of this compound against various microorganisms.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Positive control (standard antibiotic disc)
-
Negative control (disc with solvent only)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disc Preparation: Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto sterile paper discs. Allow the solvent to evaporate completely.
-
Disc Placement: Place the this compound-impregnated disc, along with the positive and negative control discs, onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate key workflows and a potential signaling pathway for the cytotoxic action of this compound.
Caption: Workflow for handling powdered this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
